RF9 hydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C26H39ClN6O3 |
|---|---|
Molecular Weight |
519.1 g/mol |
IUPAC Name |
N-[(2S)-1-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]adamantane-1-carboxamide;hydrochloride |
InChI |
InChI=1S/C26H38N6O3.ClH/c27-22(33)21(12-16-5-2-1-3-6-16)31-23(34)20(7-4-8-30-25(28)29)32-24(35)26-13-17-9-18(14-26)11-19(10-17)15-26;/h1-3,5-6,17-21H,4,7-15H2,(H2,27,33)(H,31,34)(H,32,35)(H4,28,29,30);1H/t17?,18?,19?,20-,21?,26?;/m0./s1 |
InChI Key |
SPYLIOBZVVTVOO-ARJXCTANSA-N |
Isomeric SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC(CC4=CC=CC=C4)C(=O)N.Cl |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC4=CC=CC=C4)C(=O)N.Cl |
Origin of Product |
United States |
Foundational & Exploratory
The Dual-Faceted Mechanism of Action of RF9 Hydrochloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
RF9 hydrochloride, initially characterized as a potent and selective antagonist of neuropeptide FF (NPFF) receptors, has emerged as a molecule with a complex and dual mechanism of action. Subsequent research has revealed its significant agonist activity at the kisspeptin receptor (Kiss1r, also known as GPR54). This dual functionality positions RF9 as a unique pharmacological tool and a potential therapeutic agent, particularly in the regulation of the reproductive axis and other physiological processes. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of the involved signaling pathways and workflows.
Core Pharmacological Activities
This compound exhibits two primary, and seemingly paradoxical, pharmacological activities:
-
Antagonism of Neuropeptide FF Receptors (NPFFR1 and NPFFR2): RF9 was originally developed and characterized as a competitive antagonist for the two known NPFF receptors, NPFF1R (GPR147) and NPFF2R (GPR74). These receptors are involved in a variety of physiological processes, including pain modulation, opioid tolerance, and cardiovascular regulation.[1]
-
Agonism of the Kisspeptin Receptor (Kiss1r/GPR54): Contrary to its initial classification, compelling evidence has demonstrated that RF9 acts as an agonist at the kisspeptin receptor.[2][3][4][5] This receptor is a critical upstream regulator of the hypothalamic-pituitary-gonadal (HPG) axis, playing an essential role in puberty onset and the regulation of gonadotropin secretion.
The agonist activity at Kiss1r appears to be the dominant mechanism responsible for the observed potent stimulation of gonadotropin-releasing hormone (GnRH) neurons and subsequent luteinizing hormone (LH) release.
Quantitative Pharmacological Data
The following tables summarize the key quantitative parameters defining the interaction of this compound with its primary molecular targets.
| Target | Ligand | Assay Type | Species | Ki (nM) | Reference |
| hNPFF1R | RF9 | Radioligand Binding | Human | 58 | |
| hNPFF2R | RF9 | Radioligand Binding | Human | 75 |
Table 1: Antagonistic Activity of this compound at Neuropeptide FF Receptors.
| Target | Ligand | Assay Type | Species | Kd (M) | EC50 (M) | Parameter Measured | Reference |
| KISS1R | RF9 | Radioligand Binding | Human | 1.6 x 10-5 | - | Displacement of 125I-KP10 | |
| KISS1R | RF9 | Calcium Mobilization | Human | - | 3.0 x 10-6 | Intracellular Ca2+ | |
| KISS1R | RF9 | Inositol Phosphate Accumulation | Human | - | 1.6 x 10-7 | IP Accumulation |
Table 2: Agonistic Activity of this compound at the Kisspeptin Receptor (KISS1R).
Signaling Pathways
The dual activity of this compound results in the modulation of distinct intracellular signaling cascades.
Neuropeptide FF Receptor Signaling (Antagonism)
NPFF receptors primarily couple to inhibitory G proteins (Gαi/o), leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. By antagonizing these receptors, RF9 can block the inhibitory effects of endogenous NPFF peptides.
Caption: Antagonism of NPFF Receptor Signaling by RF9.
Kisspeptin Receptor Signaling (Agonism)
Kiss1r is a Gq/11-coupled receptor. Agonist binding by RF9 activates Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of calcium from intracellular stores, while DAG activates Protein Kinase C (PKC). This cascade ultimately leads to the depolarization and increased firing rate of GnRH neurons.
Caption: Agonistic Action of RF9 on Kiss1r Signaling.
Experimental Protocols
The elucidation of RF9's mechanism of action has relied on several key experimental techniques. Detailed methodologies for these are provided below.
Whole-Cell Patch-Clamp Electrophysiology of GnRH Neurons
This technique is used to measure the electrical activity of individual GnRH neurons and assess the effects of RF9 on their firing rate and membrane potential.
Objective: To determine the direct effects of RF9 on the electrophysiological properties of GnRH neurons.
Materials:
-
GnRH-GFP transgenic mice
-
Artificial cerebrospinal fluid (aCSF)
-
Intracellular pipette solution
-
Patch-clamp amplifier and data acquisition system
-
Vibratome
-
Microscope with fluorescence capabilities
Protocol:
-
Brain Slice Preparation: Anesthetize a GnRH-GFP mouse and perfuse transcardially with ice-cold, oxygenated aCSF. Rapidly dissect the brain and prepare 250-300 µm thick coronal slices containing the preoptic area using a vibratome.
-
Slice Recovery: Allow slices to recover in oxygenated aCSF at 32-34°C for at least 1 hour.
-
Recording: Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF at room temperature.
-
Neuron Identification: Identify GnRH-GFP neurons using fluorescence microscopy.
-
Patching: Using a borosilicate glass micropipette filled with intracellular solution, form a gigaseal with the membrane of a GnRH neuron.
-
Whole-Cell Configuration: Apply gentle suction to rupture the cell membrane and achieve the whole-cell configuration.
-
Data Acquisition: Record spontaneous firing activity in current-clamp mode. After a stable baseline is established, perfuse the slice with aCSF containing RF9 at various concentrations and record the changes in firing rate and membrane potential.
Caption: Workflow for Patch-Clamp Electrophysiology.
Intracellular Calcium Imaging
This assay measures changes in intracellular calcium concentration ([Ca2+]i) in response to RF9, providing a functional readout of Gq-coupled receptor activation.
Objective: To quantify the ability of RF9 to induce calcium mobilization in cells expressing Kiss1r.
Materials:
-
CHO cells stably expressing human KISS1R
-
Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Microplate reader with fluorescence detection
Protocol:
-
Cell Culture: Plate CHO-KISS1R cells in a 96-well black-walled, clear-bottom plate and culture overnight.
-
Dye Loading: Prepare a Fluo-4 AM loading solution in HBSS containing Pluronic F-127.
-
Remove the culture medium and add the Fluo-4 AM loading solution to each well.
-
Incubate the plate at 37°C for 1 hour, followed by 30 minutes at room temperature, protected from light.
-
Washing: Gently wash the cells with HBSS to remove excess dye.
-
Compound Addition: Prepare serial dilutions of RF9 in HBSS.
-
Measurement: Place the plate in a microplate reader and measure the baseline fluorescence (Ex/Em = 490/525 nm).
-
Add the RF9 solutions to the wells and immediately begin recording the fluorescence intensity over time to measure the calcium flux.
Caption: Workflow for Intracellular Calcium Imaging.
Inositol Phosphate (IP) Accumulation Assay
This assay provides a direct measure of the activation of the PLC signaling pathway downstream of Gq-coupled receptors.
Objective: To quantify the production of inositol phosphates in response to RF9 in Kiss1r-expressing cells.
Materials:
-
CHO cells stably expressing human KISS1R
-
myo-[3H]inositol
-
Stimulation buffer containing lithium chloride (LiCl)
-
Dowex anion-exchange resin
-
Scintillation counter
Protocol:
-
Cell Labeling: Plate CHO-KISS1R cells and label them overnight with myo-[3H]inositol in inositol-free medium.
-
Pre-incubation: Wash the cells and pre-incubate with stimulation buffer containing LiCl for 15-30 minutes. LiCl inhibits the degradation of inositol monophosphates.
-
Stimulation: Add various concentrations of RF9 to the cells and incubate for 30-60 minutes at 37°C.
-
Lysis: Terminate the reaction by adding ice-cold perchloric acid.
-
IP Separation: Neutralize the cell lysates and apply them to Dowex anion-exchange columns to separate the [3H]inositol phosphates from free [3H]inositol.
-
Quantification: Elute the [3H]inositol phosphates and quantify the radioactivity using a scintillation counter.
Radioligand Competition Binding Assay
This assay is used to determine the binding affinity of an unlabeled ligand (RF9) to a receptor by measuring its ability to compete with a radiolabeled ligand.
Objective: To determine the binding affinity (Kd) of RF9 for Kiss1r.
Materials:
-
Membrane preparations from cells expressing human KISS1R
-
125I-labeled kisspeptin-10 (125I-KP10)
-
Unlabeled RF9
-
Binding buffer
-
Glass fiber filters
-
Gamma counter
Protocol:
-
Reaction Setup: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of 125I-KP10, and increasing concentrations of unlabeled RF9 in binding buffer.
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.
-
Counting: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Plot the percentage of specific binding of 125I-KP10 against the concentration of RF9 to determine the IC50, from which the Ki can be calculated.
Conclusion
The mechanism of action of this compound is a compelling example of pharmacological complexity. While its antagonistic effects on NPFF receptors are well-documented and relevant to its potential applications in pain and opioid modulation, its potent agonism at the Kiss1r is the primary driver of its profound effects on the reproductive axis. This dual activity necessitates careful consideration in the design and interpretation of studies utilizing RF9. For drug development professionals, this molecule presents both challenges and opportunities, potentially serving as a lead compound for the development of more selective Kiss1r agonists or as a tool to further probe the intricate interplay between the NPFF and kisspeptin signaling systems. A thorough understanding of its multifaceted mechanism of action is paramount for its effective use in research and its potential translation to clinical applications.
References
- 1. RF9, a potent and selective neuropeptide FF receptor antagonist, prevents opioid-induced tolerance associated with hyperalgesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. RF9 Acts as a KISS1R Agonist In Vivo and In Vitro. | Profiles RNS [profiles.umassmed.edu]
- 3. RF9 Acts as a KISS1R Agonist In Vivo and In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kisspeptin Receptor Agonists and Antagonists: Strategies for Discovery and Implications for Human Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
RF9 Hydrochloride: A Technical Guide for Researchers
An in-depth exploration of the potent and selective Neuropeptide FF receptor antagonist, RF9 hydrochloride, and its applications in neuropharmacological research.
This compound has emerged as a critical pharmacological tool for investigating the multifaceted roles of the Neuropeptide FF (NPFF) system. This synthetic antagonist exhibits high potency and selectivity for the two known NPFF receptors, NPFF1R and NPFF2R, making it an invaluable asset in studies related to pain modulation, opioid signaling, and neuroinflammation. This guide provides a comprehensive overview of this compound, including its mechanism of action, key research applications, quantitative data, and detailed experimental protocols.
Mechanism of Action
This compound functions as a competitive antagonist at NPFF receptors. By binding to these G protein-coupled receptors, it effectively blocks the signaling cascade initiated by the endogenous NPFF peptides. The NPFF system is recognized as an anti-opioid system, and its activation can counteract the analgesic effects of opioids and contribute to the development of tolerance and hyperalgesia. RF9, by inhibiting this system, offers a strategy to enhance opioid efficacy and mitigate adverse effects.
The signaling pathway downstream of NPFF receptor activation involves the inhibition of adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels, and the modulation of ion channels. RF9 prevents these intracellular changes by occupying the receptor binding site and preventing the conformational changes necessary for G protein coupling.
Key Research Applications
The primary utility of this compound in a research setting is to elucidate the physiological and pathophysiological functions of the NPFF system. Its major applications include:
-
Pain and Analgesia Research: RF9 is used to investigate the role of the NPFF system in modulating nociceptive thresholds and its interplay with the endogenous opioid system.
-
Opioid Tolerance and Dependence: A significant area of research involves using RF9 to prevent or reverse the development of tolerance to opioid analgesics like morphine and heroin.[1][2] It has been shown to block opioid-induced hyperalgesia, a paradoxical increase in pain sensitivity following chronic opioid use.[1][2]
-
Neuroinflammation: Studies have explored the involvement of the NPFF system in the central nervous system's response to inflammatory stimuli. For instance, RF9 has been shown to attenuate fever induced by central lipopolysaccharide (LPS) injection in mice, suggesting a role for NPFF receptors in neuroinflammatory processes.[3]
-
Cardiovascular Regulation: The NPFF system is implicated in central cardiovascular control. RF9 is employed to block the effects of centrally administered NPFF on blood pressure and heart rate, helping to delineate the specific actions of NPFF receptors in these physiological processes.
Quantitative Data Summary
The following tables summarize key quantitative parameters of this compound from various in vitro and in vivo studies.
Table 1: In Vitro Binding Affinities and Functional Potency
| Parameter | Receptor | Value | Cell Line | Assay Type |
| Ki | hNPFF1R | 58 nM | CHO | Radioligand Binding |
| Ki | hNPFF2R | 75 nM | CHO | Radioligand Binding |
| Ke | hNPFF2R | 45 ± 5 nM | CHO | [35S]GTPγS Binding |
| IC50 (vs. Forskolin) | hNPFF1R | > 10 µM | CHO | cAMP Accumulation |
Data sourced from multiple studies.
Table 2: In Vivo Dosages and Effects
| Animal Model | Administration Route | Dosage | Observed Effect |
| Rat | Subcutaneous (s.c.) | 0.1 mg/kg | Prevented heroin-induced hyperalgesia and tolerance. |
| Rat | Intracerebroventricular (i.c.v.) | 10 µg | Blocked NPFF-induced increase in mean arterial pressure and heart rate. |
| Mouse | Intracerebroventricular (i.c.v.) | 30 nmol | Attenuated LPS-induced fever. |
Experimental Protocols
This section provides an overview of key experimental methodologies utilizing this compound.
In Vitro Functional Assay: [35S]GTPγS Binding Assay
This assay measures the activation of G proteins coupled to NPFF receptors.
Objective: To determine the antagonist activity of RF9 at the NPFF2 receptor.
Materials:
-
Membranes from CHO cells stably expressing human NPFF2R (hNPFF2R).
-
[35S]GTPγS (specific activity ~1000 Ci/mmol).
-
GDP, GTPγS, and NPFF.
-
This compound.
-
Assay buffer: 50 mM Tris-HCl, pH 7.4, 3 mM MgCl2, 0.2 mM EGTA, and 100 mM NaCl.
Procedure:
-
Thaw hNPFF2R cell membranes on ice.
-
Prepare the assay mixture in the assay buffer containing 50 pM [35S]GTPγS and 3 µM GDP.
-
Add varying concentrations of NPFF in the absence or presence of a fixed concentration of RF9 (e.g., 7.5 µM, which is approximately 100 times its Ki).
-
Add 10 µg of cell membranes to initiate the binding reaction.
-
Incubate the mixture for 60 minutes at 30°C.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters three times with ice-cold buffer.
-
Measure the filter-bound radioactivity using a liquid scintillation counter.
-
Analyze the data using non-linear regression to determine the shift in the NPFF concentration-effect curve caused by RF9.
In Vivo Model: Opioid-Induced Hyperalgesia and Tolerance in Rats
This protocol is designed to assess the ability of RF9 to prevent the development of hyperalgesia and tolerance associated with chronic opioid administration.
Objective: To evaluate the effect of RF9 co-administration with heroin on nociceptive thresholds.
Animals:
-
Male Sprague-Dawley rats (200-250 g).
Materials:
-
Heroin hydrochloride.
-
This compound.
-
Saline (0.9% NaCl).
-
Paw-pressure vocalization tester.
Procedure:
-
Habituate the rats to the testing environment and the paw-pressure apparatus for several days before the experiment begins.
-
Establish a baseline nociceptive threshold for each rat by applying increasing pressure to the hind paw until a vocalization response is elicited.
-
Divide the animals into four groups: Saline + Saline, Saline + Heroin (0.3 mg/kg, s.c.), RF9 (0.1 mg/kg, s.c.) + Saline, and RF9 (0.1 mg/kg, s.c.) + Heroin (0.3 mg/kg, s.c.).
-
Administer RF9 or saline 30 minutes before the administration of heroin or saline.
-
Repeat the drug administration protocol once daily for 14 consecutive days.
-
Measure the basal nociceptive threshold daily, 60 minutes before each drug administration, and for several days after the cessation of the 14-day treatment period.
-
Analyze the data to compare the changes in nociceptive thresholds between the different treatment groups over time.
Conclusion
This compound is a powerful and selective antagonist of NPFF receptors, making it an indispensable tool for researchers in neuroscience and pharmacology. Its ability to modulate the NPFF system provides a valuable avenue for investigating pain mechanisms, developing novel strategies to improve opioid therapy, and understanding the role of neuropeptides in central physiological regulation. The experimental protocols and quantitative data presented in this guide offer a solid foundation for the effective utilization of this compound in a research setting.
References
- 1. RF9, a potent and selective neuropeptide FF receptor antagonist, prevents opioid-induced tolerance associated with hyperalgesia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RF9, a potent and selective neuropeptide FF receptor antagonist, prevents opioid-induced tolerance associated with hyperalgesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuropeptide FF receptor antagonist, RF9, attenuates the fever induced by central injection of LPS in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
RF9 Hydrochloride: A Technical Guide to its Neuropeptide FF Receptor Binding Affinity and Functional Antagonism
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the binding affinity and functional antagonism of RF9 hydrochloride at Neuropeptide FF (NPFF) receptors. It is designed to serve as a comprehensive resource, incorporating quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and experimental workflows.
Core Data: this compound Binding Affinity
This compound is a potent and selective antagonist for the Neuropeptide FF receptors, NPFF1 (NPFFR1) and NPFF2 (NPFFR2).[1][2][3][4][5] The compound's binding affinity is typically quantified by its inhibition constant (Ki), which represents the concentration of the ligand required to occupy 50% of the receptors in a competitive binding assay. Lower Ki values indicate a higher binding affinity.
The binding affinities of this compound for human NPFF1 and NPFF2 receptors are summarized in the table below. This data demonstrates that RF9 is a high-affinity ligand for both receptor subtypes.
| Compound | Receptor | Ki (nM) | Species |
| This compound | hNPFFR1 | 58 | Human |
| This compound | hNPFFR2 | 75 | Human |
Neuropeptide FF Receptor Signaling Pathway
Neuropeptide FF receptors (NPFFR1 and NPFFR2) are members of the G protein-coupled receptor (GPCR) superfamily. Their primary signaling mechanism involves coupling to inhibitory G proteins of the Gi/o family. Upon activation by an agonist, such as the endogenous neuropeptide FF, these receptors trigger a signaling cascade that leads to the inhibition of adenylyl cyclase. This, in turn, results in a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP). RF9 acts as a competitive antagonist, blocking the binding of NPFF and thereby preventing this signaling cascade.
Experimental Protocols
Radioligand Competition Binding Assay
This protocol outlines the steps to determine the binding affinity (Ki) of this compound for NPFF receptors using a competitive radioligand binding assay.
1. Membrane Preparation:
-
Culture cells stably expressing the human NPFF1 or NPFF2 receptor (e.g., CHO or HEK293 cells).
-
Harvest the cells and homogenize them in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4 with protease inhibitors).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the cell membranes.
-
Wash the membrane pellet with fresh buffer and resuspend it in an appropriate assay buffer.
-
Determine the protein concentration of the membrane preparation using a standard method (e.g., BCA assay).
2. Competition Binding Assay:
-
In a 96-well plate, add the following components in order:
-
Assay buffer.
-
A fixed concentration of a suitable radioligand (e.g., [¹²⁵I]YVP for hNPFFR1 or [¹²⁵I]Tyr-NPFF for hNPFFR2).
-
A range of concentrations of the unlabeled competitor, this compound.
-
The cell membrane preparation.
-
-
To determine non-specific binding, a parallel set of wells should contain a high concentration of an unlabeled NPFF agonist.
-
Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
3. Separation and Detection:
-
Terminate the binding reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/C) to separate the bound and free radioligand.
-
Quickly wash the filters with ice-cold wash buffer to remove any unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
4. Data Analysis:
-
Subtract the non-specific binding from the total binding to obtain the specific binding at each concentration of this compound.
-
Plot the specific binding as a function of the logarithm of the this compound concentration.
-
Fit the data using a non-linear regression model to determine the IC50 value (the concentration of RF9 that inhibits 50% of the specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Antagonism Assay (cAMP Assay)
This protocol describes how to assess the functional antagonist activity of this compound by measuring its ability to block agonist-induced inhibition of cAMP production.
1. Cell Culture and Plating:
-
Culture cells expressing the NPFF receptor of interest (e.g., CHO-hNPFFR1 or CHO-hNPFFR2) in appropriate media.
-
Plate the cells in a 96-well or 384-well plate and grow to a suitable confluency.
2. Antagonist Pre-incubation:
-
Wash the cells with assay buffer.
-
Pre-incubate the cells with varying concentrations of this compound for a short period (e.g., 15-30 minutes) at 37°C.
3. Agonist Stimulation:
-
Add a fixed concentration of an NPFF receptor agonist (e.g., NPFF) to the wells. This concentration should be one that produces a submaximal response (e.g., EC80) to allow for the detection of antagonist effects.
-
Simultaneously, add a cAMP-stimulating agent such as forskolin to all wells to induce a measurable level of cAMP.
-
Incubate the plate for a defined period (e.g., 30 minutes) at 37°C.
4. cAMP Detection:
-
Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based kits).
5. Data Analysis:
-
Plot the measured cAMP levels against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of RF9 that reverses 50% of the agonist-induced inhibition of cAMP production.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for a competitive radioligand binding assay.
References
- 1. 2024.sci-hub.se [2024.sci-hub.se]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Dichotomous Nature of RF9 Hydrochloride: A Technical Guide to its Biological Functions and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
RF9 hydrochloride is a synthetic small molecule that has garnered significant interest in the field of neuroendocrinology due to its complex and dualistic pharmacological profile. Initially characterized as a potent and selective antagonist of the Neuropeptide FF (NPFF) receptors, NPFF1R and NPFF2R, subsequent research has revealed its unexpected agonistic activity at the Kisspeptin receptor (KISS1R or GPR54). This whitepaper provides an in-depth technical overview of the biological functions of this compound, detailing its mechanism of action at these distinct receptor systems, summarizing key quantitative data, and providing detailed experimental protocols for its characterization. Furthermore, this guide illustrates the relevant signaling pathways and experimental workflows to provide a comprehensive resource for researchers and professionals in drug development.
Introduction
This compound, with the chemical structure 1-adamantanecarbonyl-Arg-Phe-NH2, was first identified as a selective antagonist of the NPFF receptor family, which is implicated in pain modulation, opioid tolerance, and cardiovascular function.[1][2] However, its potent stimulatory effect on the reproductive axis, specifically the release of gonadotropins, pointed towards a more complex mechanism of action.[3][4] This led to the discovery of its role as an agonist for the KISS1R, a critical regulator of the hypothalamic-pituitary-gonadal (HPG) axis.[5] This dual activity makes RF9 a unique pharmacological tool and a potential therapeutic agent for a range of conditions, from opioid-induced hyperalgesia to reproductive disorders.
Dual Mechanism of Action
The biological functions of this compound are dictated by its interaction with two distinct G protein-coupled receptor (GPCR) systems: the NPFF receptors, where it acts as an antagonist, and the Kisspeptin receptor, where it functions as an agonist.
Antagonism of Neuropeptide FF Receptors (NPFF1R/GPR147 and NPFF2R/GPR74)
RF9 competitively inhibits the binding of endogenous ligands, such as NPFF, to NPFF1R and NPFF2R. These receptors are primarily coupled to inhibitory G proteins (Gαi/o), and their activation leads to a decrease in intracellular cyclic AMP (cAMP) levels. By blocking this signaling, RF9 can prevent the physiological effects mediated by the NPFF system, such as the modulation of opioid analgesia and changes in cardiovascular parameters.
Agonism of the Kisspeptin Receptor (KISS1R/GPR54)
In contrast to its action on NPFF receptors, RF9 activates the KISS1R. KISS1R is predominantly coupled to the Gαq/11 protein, and its activation stimulates the phospholipase C (PLC) pathway. This leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), resulting in the mobilization of intracellular calcium ([Ca2+]i) and the activation of protein kinase C (PKC), respectively. This signaling cascade in GnRH neurons is a key event in stimulating the release of gonadotropin-releasing hormone (GnRH) and subsequently luteinizing hormone (LH) and follicle-stimulating hormone (FSH).
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound's interaction with its target receptors, as reported in the literature.
Table 1: Receptor Binding Affinity and Functional Potency of this compound
| Receptor | Species | Assay Type | Parameter | Value | Reference(s) |
| NPFF1R (GPR147) | Human | Radioligand Binding | Ki | 58 nM | |
| NPFF2R (GPR74) | Human | Radioligand Binding | Ki | 75 nM | |
| NPFF1R (GPR147) | Human | cAMP Inhibition Assay | EC50 (antagonist) | 4.7 µM | |
| NPFF2R (GPR74) | Human | [35S]GTPγS Binding | Ke (antagonist) | 45 nM | |
| KISS1R (GPR54) | Human | Radioligand Binding | Kd | 16 µM | |
| KISS1R (GPR54) | Human | Intracellular Ca2+ | EC50 | 3.0 µM | |
| KISS1R (GPR54) | Human | Inositol Phosphate | EC50 | 0.16 µM |
Table 2: In Vivo Effects of this compound
| Species | Dosage and Administration | Measured Effect | Result | Reference(s) |
| Rat | 0.1 mg/kg, s.c. | Prevention of heroin-induced hyperalgesia | Significant prevention | |
| Rat | 10 µg, i.c.v. | Blockade of NPFF-induced increase in MAP and heart rate | Significant blockade | |
| Mouse | 1µM (brain slice) | GnRH neuron firing rate | ~2-fold increase | |
| Rhesus Monkey | 0.1 mg/kg, i.v. (normal fed) | Plasma Cortisol | Significant increase | |
| Rhesus Monkey | 0.1 mg/kg, i.v. (48h fasted) | Plasma Cortisol | No significant change | |
| Rhesus Monkey | 0.1 mg/kg, i.v. (cortisol-treated) | Plasma Testosterone | Significant increase, rescuing suppression | |
| Ewe | 50-450 nmol, i.c.v. | Plasma LH | Dose-dependent increase | |
| Ewe | 2.1-12.4 µmol, i.v. bolus | Plasma LH | Sustained increase |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the biological function of this compound.
Radioligand Binding Assay for NPFF Receptors
Objective: To determine the binding affinity (Ki) of this compound for human NPFF1R and NPFF2R.
Materials:
-
Membrane preparations from HEK293 cells stably expressing either hNPFF1R or hNPFF2R.
-
Radioligand: [125I]-labeled NPFF analogue (e.g., [125I]-Y8Fa).
-
Binding buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EGTA, 0.1% BSA, pH 7.4.
-
Wash buffer: 50 mM Tris-HCl, pH 7.4.
-
This compound stock solution (in DMSO).
-
Non-specific binding control: High concentration of unlabeled NPFF (e.g., 1 µM).
-
Glass fiber filters (e.g., GF/C) pre-soaked in 0.5% polyethyleneimine (PEI).
-
Scintillation fluid and counter.
Protocol:
-
Prepare serial dilutions of this compound in binding buffer.
-
In a 96-well plate, combine 50 µL of cell membrane preparation (20-40 µg protein), 50 µL of [125I]-labeled NPFF analogue (at a concentration close to its Kd), and 50 µL of either RF9 dilution, binding buffer (for total binding), or non-specific binding control.
-
Incubate the plate at 25°C for 90 minutes with gentle agitation.
-
Terminate the binding reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters three times with 4 mL of ice-cold wash buffer.
-
Place the filters in scintillation vials, add scintillation fluid, and quantify radioactivity using a beta counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value of RF9 by non-linear regression analysis of the competition binding data.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Intracellular Calcium Mobilization Assay for KISS1R
Objective: To determine the potency (EC50) of this compound in stimulating intracellular calcium release via KISS1R.
Materials:
-
CHO-K1 cells stably expressing human KISS1R.
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Assay buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES and 2.5 mM probenecid.
-
This compound stock solution (in DMSO).
-
Positive control: Kisspeptin-10.
-
Fluorescence plate reader with kinetic reading capabilities.
Protocol:
-
Seed the CHO-K1-KISS1R cells in a 96-well black-walled, clear-bottom plate and culture overnight.
-
Load the cells with the calcium-sensitive dye (e.g., 4 µM Fluo-4 AM in assay buffer) for 60 minutes at 37°C.
-
Wash the cells twice with assay buffer to remove extracellular dye.
-
Prepare serial dilutions of this compound and Kisspeptin-10 in assay buffer.
-
Place the plate in the fluorescence plate reader and establish a stable baseline fluorescence reading.
-
Add the RF9 or Kisspeptin-10 dilutions to the wells and immediately begin recording the fluorescence intensity over time (e.g., every second for 2-3 minutes).
-
Determine the peak fluorescence response for each concentration.
-
Normalize the data to the maximal response induced by a saturating concentration of Kisspeptin-10.
-
Calculate the EC50 value of RF9 by plotting the normalized response against the log of the concentration and fitting the data to a sigmoidal dose-response curve.
Inositol Phosphate (IP) Accumulation Assay
Objective: To measure the ability of this compound to stimulate the production of inositol phosphates, a downstream product of Gαq/11 signaling.
Materials:
-
CHO-K1 cells stably expressing human KISS1R.
-
myo-[3H]inositol.
-
Stimulation buffer: HBSS containing 10 mM LiCl.
-
This compound stock solution (in DMSO).
-
Quenching solution: 0.5 M perchloric acid.
-
Anion-exchange chromatography columns (e.g., Dowex AG1-X8).
-
Scintillation fluid and counter.
Protocol:
-
Label the CHO-K1-KISS1R cells by incubating them with myo-[3H]inositol (1 µCi/mL) in inositol-free medium for 24-48 hours.
-
Wash the cells with serum-free medium and pre-incubate with stimulation buffer for 15 minutes at 37°C.
-
Add serial dilutions of this compound and incubate for 30-60 minutes at 37°C.
-
Terminate the reaction by adding ice-cold quenching solution.
-
Neutralize the cell lysates and apply them to the anion-exchange columns.
-
Wash the columns to remove free inositol and elute the total inositol phosphates with a high salt buffer (e.g., 1 M ammonium formate / 0.1 M formic acid).
-
Quantify the radioactivity in the eluates by liquid scintillation counting.
-
Plot the radioactivity (counts per minute) against the log of the RF9 concentration and fit to a dose-response curve to determine the EC50.
In Vivo Measurement of GnRH Neuron Firing Rate
Objective: To assess the effect of RF9 on the electrical activity of GnRH neurons in vivo.
Materials:
-
Anesthetized GnRH-GFP transgenic mice.
-
Stereotaxic apparatus.
-
Glass recording micropipettes filled with artificial cerebrospinal fluid (aCSF).
-
Electrophysiology recording setup (amplifier, digitizer).
-
This compound solution for intracranial administration.
Protocol:
-
Anesthetize the GnRH-GFP mouse and mount it in the stereotaxic apparatus.
-
Perform a craniotomy to expose the brain region containing GnRH neurons (e.g., the preoptic area).
-
Lower the recording micropipette into the target area and identify GnRH neurons based on their GFP fluorescence.
-
Establish a stable on-cell or whole-cell patch-clamp recording to monitor the neuron's firing activity.
-
Record a baseline firing rate for a defined period (e.g., 5-10 minutes).
-
Administer this compound either locally via a separate micropipette or systemically.
-
Continuously record the firing rate for an extended period after RF9 administration.
-
Analyze the data by comparing the firing frequency (in Hz) before and after RF9 application.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and a typical experimental workflow for characterizing compounds like this compound.
Signaling Pathways
Caption: Signaling pathways for NPFF and Kisspeptin receptors, showing RF9's dual action.
Experimental Workflow
Caption: A typical workflow for characterizing a dual-action compound like RF9.
Therapeutic Potential and Future Directions
The unique pharmacological profile of this compound presents several therapeutic possibilities. Its ability to antagonize NPFF receptors makes it a candidate for preventing opioid-induced tolerance and hyperalgesia. Concurrently, its KISS1R agonist activity suggests its potential use in the treatment of hypogonadotropic hypogonadism and other reproductive disorders where stimulation of the HPG axis is desired.
However, the dual nature of RF9 also poses challenges for its clinical development. The stimulatory effect on the hypothalamic-pituitary-adrenal (HPA) axis, as evidenced by increased cortisol levels in some conditions, needs to be carefully considered. Further research is required to understand the physiological context in which one activity of RF9 might predominate over the other. The development of more selective analogues that target either the NPFF receptors or KISS1R exclusively, inspired by the structure of RF9, could also be a fruitful avenue for future drug discovery efforts. As of late 2025, RF9 remains a research tool, and no clinical trials have been publicly announced.
Conclusion
This compound is a fascinating and complex molecule that serves as a powerful tool for dissecting the roles of the NPFF and Kisspeptin systems in physiology. Its dual functionality as an NPFF receptor antagonist and a KISS1R agonist has been well-characterized through a variety of in vitro and in vivo studies. This technical guide provides a comprehensive overview of its biological functions, the experimental methods used for its study, and its potential, albeit complex, therapeutic applications. A thorough understanding of its dichotomous nature is crucial for researchers and drug development professionals seeking to leverage its unique properties for scientific discovery and the development of novel therapeutics.
References
- 1. Neuropeptide FF receptor - Wikipedia [en.wikipedia.org]
- 2. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. In Vivo Electrophysiology (Mouse) [protocols.io]
- 4. RF9 powerfully stimulates gonadotrophin secretion in the ewe: evidence for a seasonal threshold of sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vivo recordings of GnRH neuron firing reveal heterogeneity and dependence upon GABAA receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Development of RF9 Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
RF9 hydrochloride, a synthetic peptidomimetic, has emerged as a significant pharmacological tool in the field of neuroendocrinology. Initially characterized as a potent and selective antagonist of the neuropeptide FF (NPFF) and RF-amide-related peptide (RFRP) receptors, it was developed to probe the physiological roles of the gonadotropin-inhibitory hormone (GnIH) system in mammals. Subsequent research, however, unveiled a more complex pharmacological profile, revealing that RF9 also functions as an agonist at the kisspeptin receptor (Kiss1r). This dual activity has profound implications for its biological effects, particularly its potent stimulation of the reproductive axis. This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and key experimental findings related to this compound.
Introduction and Discovery
The quest to understand the neuroendocrine regulation of reproduction led to the identification of the RF-amide peptide family, which includes the mammalian ortholog of avian GnIH, RFRP-3. To investigate the inhibitory role of this system on the hypothalamic-pituitary-gonadal (HPG) axis, a potent and selective antagonist was required. RF9 (1-adamantane carbonyl-Arg-Phe-NH2) was developed to meet this need.[1][2] Initial studies confirmed its antagonist activity at the NPFF/GnIH receptors, NPFFR1 (GPR147) and NPFFR2 (GPR74).[3][4] However, in vivo experiments yielded the paradoxical result that RF9 administration did not suppress, but rather potently stimulated, gonadotropin release.[1] This observation prompted further investigation, ultimately revealing that the primary in vivo effect of RF9 on the reproductive axis is mediated through its agonist activity at the kisspeptin receptor.
Physicochemical Properties and Synthesis
RF9 is a dipeptide derivative with the chemical structure 1-adamantane carbonyl-Arg-Phe-NH2. Its molecular formula is C26H38N6O3, and it has a molecular weight of 482.62 g/mol .
Solid-Phase Peptide Synthesis
RF9 is typically synthesized using Fmoc solid-phase peptide synthesis (SPPS). An optimized and efficient method involves the use of (1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (COMU) as an activating agent with N,N'-diisopropylethylamine (DIPEA). This method has been shown to produce a high yield of pure compound without significant by-products.
Mechanism of Action: A Dual-Target Ligand
RF9 exhibits a complex mechanism of action by interacting with two distinct G protein-coupled receptors (GPCRs) involved in the regulation of the HPG axis.
Antagonism of NPFF/GnIH Receptors
RF9 was initially designed and validated as a competitive antagonist of NPFF receptors. It binds with high affinity to both human NPFFR1 and NPFFR2, thereby blocking the actions of endogenous ligands like RFRP-3. This antagonism was expected to disinhibit the HPG axis, leading to increased gonadotropin secretion.
Agonism of the Kisspeptin Receptor (Kiss1r)
Contrary to its intended exclusive function, RF9 was found to be a direct agonist of the kisspeptin receptor (Kiss1r), also known as GPR54. Studies using Chinese Hamster Ovary (CHO) cells stably expressing Kiss1r demonstrated that RF9 can bind to the receptor and stimulate downstream signaling pathways, including intracellular calcium mobilization and inositol phosphate accumulation. The stimulatory effect of RF9 on gonadotropin release is now largely attributed to this Kiss1r agonism, which potently activates GnRH neurons.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data regarding the interaction of RF9 with its target receptors.
Table 1: RF9 Binding Affinities
| Receptor | Species | Assay Type | Ligand | Value | Citation |
| NPFFR1 | Human | Radioligand Binding | - | Ki = 58 nM | |
| NPFFR2 | Human | Radioligand Binding | - | Ki = 75 nM | |
| Kiss1r | Human | Radioligand Competition Binding | 125I-KP10 | Kd = 1.6 x 10-5 M |
Table 2: RF9 Functional Potency at Kiss1r
| Assay | Cell Line | Parameter | Value | Citation |
| Intracellular Calcium Mobilization | CHO-KISS1R | EC50 | 3.0 x 10-6 M | |
| Inositol Phosphate Accumulation | CHO-KISS1R | EC50 | 1.6 x 10-7 M |
Key Signaling Pathways and Experimental Workflows
Signaling Pathways
dot
Caption: Dual mechanism of RF9 action on GnRH neurons.
Experimental Workflows
dot
Caption: Workflow for in vitro and in vivo characterization of RF9.
Detailed Experimental Protocols
Solid-Phase Synthesis of RF9
This protocol is adapted from an optimized method utilizing COMU as the activating agent.
-
Resin Preparation: Swell TentaGel S RAM-Phe Fmoc resin in dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF twice for 10 minutes each to remove the Fmoc protecting group from the phenylalanine on the resin. Wash the resin thoroughly with DMF and dichloromethane (DCM).
-
Arginine Coupling: Dissolve Fmoc-Arg(Pbf)-OH in DMF. Add a threefold excess of COMU and a sixfold excess of DIPEA. Add this solution to the resin and allow it to react for 2 hours at room temperature. Wash the resin with DMF and DCM.
-
Fmoc Deprotection: Repeat step 2 to remove the Fmoc group from the newly added arginine.
-
Adamantane Capping: Dissolve 1-adamantanecarboxylic acid in DMF. Add a threefold excess of COMU and a sixfold excess of DIPEA. Add this solution to the resin and react for 2 hours.
-
Cleavage and Purification: Wash the resin with DMF and DCM and dry under vacuum. Cleave the peptide from the resin using a cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours. Precipitate the crude peptide in cold diethyl ether, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
In Vitro Intracellular Calcium Mobilization Assay
This protocol is a general method for assessing Kiss1r activation in CHO cells.
-
Cell Culture: Plate CHO cells stably expressing human Kiss1r into black-walled, clear-bottomed 96-well plates and culture overnight.
-
Dye Loading: Wash the cells with a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calbryte™ 590 AM) in the presence of an organic anion transporter inhibitor like probenecid to prevent dye leakage. Incubate for 45-60 minutes at 37°C.
-
Assay: Wash the cells to remove excess dye. Place the plate in a fluorescence microplate reader (e.g., FlexStation or FLIPR).
-
Compound Addition and Measurement: Establish a baseline fluorescence reading. Add varying concentrations of this compound solution to the wells and immediately begin kinetic fluorescence readings (e.g., every 1.5 seconds for 3 minutes).
-
Data Analysis: The change in fluorescence intensity over baseline indicates intracellular calcium mobilization. Plot the peak fluorescence response against the logarithm of the RF9 concentration to generate a dose-response curve and calculate the EC50 value.
In Vivo Gonadotropin-Releasing Assay in Mice
This protocol outlines the procedure for assessing the in vivo activity of RF9 on LH secretion.
-
Animal Preparation: Acclimatize adult male mice to handling and experimental conditions. Anesthetize the mice for surgical procedures if performing intracerebroventricular (ICV) injections. For ICV administration, a cannula is stereotaxically implanted into a lateral ventricle.
-
RF9 Administration: Dissolve this compound in sterile saline. Administer a single bolus of RF9 via the desired route (e.g., intraperitoneal or ICV injection).
-
Blood Sampling: Collect serial blood samples (approximately 4-5 µL) from the tail tip at regular intervals (e.g., every 5-10 minutes) for a period of 1-2 hours post-injection.
-
LH Measurement: Measure plasma LH concentrations using a sensitive and specific enzyme-linked immunosorbent assay (ELISA) for mouse LH.
-
Data Analysis: Plot the plasma LH concentrations over time for each animal to observe the secretory response to RF9. Analyze the data for parameters such as peak LH concentration and area under the curve.
Conclusion and Future Directions
This compound is a fascinating pharmacological agent whose discovery journey has significantly advanced our understanding of the neuroendocrine control of reproduction. Initially developed as a tool to dissect the GnIH system, its unexpected agonist activity at the kisspeptin receptor has highlighted the intricate interplay between different neuropeptide systems. This dual activity necessitates careful interpretation of experimental results using RF9. Future research should focus on developing more selective antagonists for the NPFF/GnIH receptors to definitively elucidate the role of this system in reproductive physiology. Furthermore, the potent gonadotropin-releasing properties of RF9, mediated through Kiss1r agonism, suggest potential therapeutic applications in reproductive medicine, although its dual pharmacology may present challenges for clinical development. The detailed characterization of RF9 serves as a compelling case study in drug discovery, emphasizing the importance of thorough pharmacological profiling to uncover complex mechanisms of action.
References
- 1. A Comparison of Fluorescent Red Calcium Indicators for Detecting Intracellular Calcium Mobilization in CHO Cells | AAT Bioquest [aatbio.com]
- 2. RF9 Acts as a KISS1R Agonist In Vivo and In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Item - Pharmacological inhibition of the intracellular calcium mobilization induced by LCFAs or GW9508 in CHO-K1/bFFAR1 cells. - figshare - Figshare [figshare.com]
- 4. Discordant levels of serum bioactive LH in man as measured in different in-vitro bioassay systems using rat and mouse interstitial cells and human granulosa-luteal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Role of RF9 Hydrochloride in Pain Perception Studies
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
RF9 hydrochloride is a potent and selective antagonist of neuropeptide FF (NPFF) receptors, NPFF1R and NPFF2R.[1][2] Emerging as a critical pharmacological tool, RF9 has been instrumental in elucidating the role of the NPFF system as a fundamental anti-opioid and pain-modulating network.[1][3] This document provides a comprehensive technical overview of RF9's mechanism of action, its application in various pain models, and detailed experimental protocols. Quantitative data are systematically presented to facilitate comparative analysis. The primary focus is on RF9's ability to counteract opioid-induced hyperalgesia (OIH) and tolerance, highlighting its therapeutic potential for improving the efficacy of opioid analgesics in chronic pain management.[1]
Mechanism of Action of this compound
RF9 exerts its pharmacological effects by competitively blocking the binding of endogenous NPFF peptides to their cognate G protein-coupled receptors (GPCRs), NPFF1R and NPFF2R. These receptors are primarily coupled to inhibitory G proteins (Gαi/o), and their activation typically leads to the inhibition of adenylyl cyclase, a decrease in cyclic adenosine monophosphate (cAMP) production, and modulation of ion channel activity, such as N-type calcium channels.
The NPFF system is recognized as a key modulator of opioid signaling. Activation of NPFF receptors can counteract the effects of opioids, contributing to phenomena like opioid tolerance and OIH. By antagonizing these receptors, RF9 effectively blocks these anti-opioid signals. Notably, RF9 administered alone does not typically exhibit effects on basal nociceptive thresholds, suggesting that the NPFF system is predominantly recruited and activated following opioid administration.
Signaling Pathway
The binding of NPFF to its receptors (NPFF1R/NPFF2R) initiates a signaling cascade that functionally opposes opioid receptor signaling. RF9 blocks this initial binding step. Downstream, NPFF receptor activation can inhibit adenylyl cyclase and has been shown to activate the extracellular signal-regulated kinase (ERK) signaling pathway, which is implicated in neuronal plasticity and sensitization. RF9's blockade of the receptor prevents these downstream events.
Figure 1: RF9 Mechanism of Action on NPFF Receptor Signaling Pathway.
Role in Pain Perception and Modulation
RF9's primary role in pain studies is as an antagonist to the pronociceptive and anti-opioid effects of the NPFF system.
-
Attenuation of Opioid-Induced Hyperalgesia (OIH): OIH is a paradoxical state where opioid administration leads to increased pain sensitivity. Co-administration of RF9 with opioids like heroin or fentanyl has been shown to completely block the development of this hyperalgesic state. This suggests the NPFF system is a critical mediator of OIH.
-
Prevention of Opioid Tolerance: Chronic opioid use leads to tolerance, requiring dose escalation to achieve the same analgesic effect. Studies have demonstrated that when RF9 is co-injected with heroin, it prevents the development of tolerance. However, RF9 does not appear to reverse pre-existing tolerance, indicating its utility is in preventing, rather than treating, this adaptation.
-
Modulation of Nociception: While RF9 alone has little to no effect on baseline pain thresholds, it effectively blocks the hyperalgesic effects induced by direct administration of NPFF. This reinforces its role as a pure antagonist in this system.
Quantitative Data Presentation
The following tables summarize key quantitative data from preclinical studies of this compound.
Table 1: Receptor Binding Affinity
Binding affinity is typically expressed as the inhibition constant (Ki), which indicates the concentration of the antagonist required to occupy 50% of the receptors. A lower Ki value signifies higher binding affinity.
| Receptor Subtype | Species | Ki (nM) | Citation |
| hNPFF1R | Human | 58 | |
| hNPFF2R | Human | 75 | |
| hNPFF1R | Human | ~75 | |
| hNPFF2R | Human | ~75 |
hNPFF1R/2R: human Neuropeptide FF Receptor 1/2
Table 2: In Vivo Effective Doses in Pain Models
This table outlines effective doses of RF9 used in various animal models of pain and OIH.
| Animal Model | Species | RF9 Dose | Administration Route | Effect Observed | Citation |
| Heroin-Induced Hyperalgesia | Rat | 0.1 mg/kg | Subcutaneous (s.c.) | Prevented delayed hyperalgesia and tolerance | |
| NPFF-Induced Anti-Morphine Analgesia | Mouse | 10 nmol | Intracerebroventricular (i.c.v.) | Prevented the anti-morphine action of NPFF | |
| NPFF-Induced Cardiovascular Effects | Rat | 10 µg | Intracerebroventricular (i.c.v.) | Blocked NPFF-evoked increase in blood pressure and heart rate | |
| Fentanyl-Induced Hyperalgesia | Mouse | 10 mg/kg | Intraperitoneal (i.p.) | Prevented hyperalgesia (as a pretreatment) |
Key Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for studying the effects of RF9.
Protocol: Induction and Assessment of Opioid-Induced Hyperalgesia (OIH)
This protocol is adapted from studies investigating the prevention of OIH by RF9.
-
Animal Model: Male Sprague Dawley rats (200-250 g) are commonly used. Animals are housed under standard conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Baseline Nociceptive Testing: Before any drug administration, establish a baseline mechanical nociceptive threshold using the paw-pressure vocalization test (e.g., Randall-Selitto test). An increasing pressure is applied to the hind paw until a withdrawal reflex or vocalization occurs.
-
Drug Administration:
-
Control Group: Receives daily injections of saline.
-
Opioid Group: Receives daily subcutaneous (s.c.) injections of an opioid, such as heroin (e.g., 0.3 mg/kg).
-
RF9 + Opioid Group: Receives an injection of this compound (e.g., 0.1 mg/kg, s.c.) 30 minutes prior to the heroin injection.
-
-
Chronic Treatment Regimen: The injection schedule is repeated daily for a period sufficient to induce hyperalgesia and tolerance (e.g., 14 days).
-
Post-Treatment Assessment:
-
Nociceptive thresholds are measured periodically throughout the treatment period and after its cessation to assess for the development of hyperalgesia (a decrease in paw pressure threshold).
-
To assess tolerance, an acute analgesic test (e.g., tail-flick or hot plate test) is performed after a challenge dose of the opioid. A reduced analgesic response in the opioid group compared to the control group indicates tolerance.
-
Experimental Workflow Diagram
Figure 2: Experimental Workflow for an Opioid-Induced Hyperalgesia Study.
Conclusion and Future Directions
This compound has proven to be an invaluable tool for dissecting the complex role of the NPFF system in pain modulation and opioid pharmacology. Its ability to selectively antagonize NPFF receptors has confirmed that this system acts as a functional anti-opioid network, critically involved in the development of opioid-induced hyperalgesia and tolerance. The data strongly suggest that co-administration of an NPFF antagonist like RF9 with opioid analgesics could be a viable therapeutic strategy to enhance and prolong analgesia while mitigating detrimental side effects.
Future research should focus on developing NPFF antagonists with improved pharmacokinetic profiles for clinical use. Further studies are also warranted to explore the role of the NPFF system in different types of pain, such as neuropathic and inflammatory pain, and to fully delineate the downstream signaling pathways that mediate its anti-opioid effects.
References
- 1. RF9, a potent and selective neuropeptide FF receptor antagonist, prevents opioid-induced tolerance associated with hyperalgesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. RF9, a potent and selective neuropeptide FF receptor antagonist, prevents opioid-induced tolerance associated with hyperalgesia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dual Opioid–Neuropeptide FF Small Molecule Ligands Demonstrate Analgesia with Reduced Tolerance Liabilities - PMC [pmc.ncbi.nlm.nih.gov]
Elucidating the Complex Signaling Nexus of RF9 Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
RF9 hydrochloride, a synthetic peptidomimetic, has emerged as a molecule of significant interest in neuroendocrinology and pharmacology. Initially characterized as a potent and selective antagonist of the neuropeptide FF (NPFF) receptors, NPFF1R (GPR147) and NPFF2R, subsequent research has unveiled a more complex pharmacological profile. RF9 also functions as an agonist at the kisspeptin receptor (KISS1R or GPR54), a critical regulator of the hypothalamic-pituitary-gonadal (HPG) axis. This dual activity underlies its profound effects on gonadotropin-releasing hormone (GnRH) and luteinizing hormone (LH) secretion, making it a valuable tool for dissecting reproductive neurobiology and a potential lead for therapeutic development. This in-depth technical guide provides a comprehensive overview of the this compound signaling pathway, presenting key quantitative data, detailed experimental protocols for its characterization, and visual representations of the intricate molecular cascades it modulates.
The Dichotomous Signaling Pathways of this compound
This compound exerts its biological effects by interacting with two distinct G protein-coupled receptor (GPCR) systems: the NPFF receptors, which are primarily coupled to inhibitory G proteins (Gαi), and the kisspeptin receptor, which is coupled to a stimulatory G protein (Gαq/11).
Antagonism of Neuropeptide FF Receptors (NPFF1R/GPR147 and NPFF2R)
As an antagonist of NPFF1R and NPFF2R, RF9 blocks the signaling cascade initiated by the endogenous ligands, neuropeptide FF (NPFF) and RFamide-related peptides (RFRPs), including the mammalian ortholog of gonadotropin-inhibitory hormone (GnIH).[1] The NPFF system is known to modulate pain, opioid tolerance, and cardiovascular functions.[2][3] The canonical signaling pathway for these receptors involves the activation of Gαi proteins.
-
Mechanism of Action:
-
Endogenous ligands (NPFF, RFRPs) bind to NPFF1R or NPFF2R.
-
The associated Gαi protein is activated, leading to the inhibition of adenylyl cyclase (AC).
-
The inhibition of AC results in decreased intracellular concentrations of cyclic adenosine monophosphate (cAMP).[4]
-
Reduced cAMP levels lead to decreased activity of protein kinase A (PKA).[5]
-
This pathway can ultimately modulate neuronal excitability and neurotransmitter release.
-
RF9 competitively binds to these receptors, preventing the binding of endogenous agonists and thereby inhibiting the downstream Gαi-mediated signaling cascade.
Agonism of the Kisspeptin Receptor (KISS1R/GPR54)
In addition to its role as an NPFF receptor antagonist, RF9 acts as an agonist at the kisspeptin receptor (KISS1R). This interaction is crucial for its stimulatory effects on the reproductive axis. Kisspeptin is a potent secretagogue of GnRH, and its signaling is essential for puberty onset and fertility. The KISS1R is coupled to Gαq/11 proteins.
-
Mechanism of Action:
-
RF9 binds to and activates KISS1R.
-
The associated Gαq/11 protein is activated.
-
Activated Gαq/11 stimulates phospholipase C (PLC).
-
PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+).
-
DAG, along with elevated intracellular Ca2+, activates protein kinase C (PKC).
-
These signaling events lead to the activation of downstream kinases, such as extracellular signal-regulated kinase (ERK), ultimately resulting in GnRH neuron depolarization and GnRH release.
-
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound's interaction with its target receptors.
Table 1: Binding Affinities (Ki) of this compound for NPFF Receptors
| Receptor | Ki (nM) | Species | Reference |
| hNPFF1R (GPR147) | 58 | Human | |
| hNPFF2R | 75 | Human |
Table 2: Agonist Potency (EC50) and Binding Affinity (Kd) of RF9 for KISS1R
| Parameter | Value | Cell Line | Species | Reference |
| EC50 (Intracellular Calcium) | 3.0 x 10⁻⁶ M | CHO-KISS1R | Hamster | |
| EC50 (Inositol Phosphate) | 1.6 x 10⁻⁷ M | CHO-KISS1R | Hamster | |
| Kd | 1.6 x 10⁻⁵ M | CHO-KISS1R | Hamster |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the signaling pathways of this compound.
Radioligand Competition Binding Assay for NPFF Receptors
This protocol describes how to determine the binding affinity (Ki) of this compound for NPFF1R and NPFF2R.
References
- 1. Frontiers | Molecular Mechanisms of Gonadotropin-Inhibitory Hormone (GnIH) Actions in Target Cells and Regulation of GnIH Expression [frontiersin.org]
- 2. A Modified Ultra-Sensitive ELISA for Measurement of LH in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Gonadotropin-inhibitory hormone (GnIH), GnIH receptor and cell signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
RF9 Hydrochloride: A Comprehensive Pharmacological Review
For Researchers, Scientists, and Drug Development Professionals
Abstract
RF9 hydrochloride is a potent and selective antagonist of the neuropeptide FF (NPFF) receptors, NPFF1 and NPFF2.[1][2][3][4] This synthetic peptidomimetic has emerged as a critical pharmacological tool for elucidating the physiological roles of the NPFF system, particularly in the modulation of pain, opioid signaling, and cardiovascular function. This technical guide provides an in-depth review of the pharmacology of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing associated signaling pathways and workflows.
Core Pharmacology
RF9 acts as a competitive antagonist at both NPFF1 and NPFF2 receptors, displaying high affinity for both subtypes.[2] Its selectivity for NPFF receptors over other related G-protein coupled receptors (GPCRs), such as neuropeptide Y (NPY) receptors, makes it a valuable research compound. The primary mechanism of action involves the blockade of intracellular signaling cascades typically initiated by the binding of endogenous NPFF peptides.
Receptor Binding Affinity
The binding affinity of this compound for human NPFF1 (hNPFF1) and NPFF2 (hNPFF2) receptors has been determined through radioligand displacement assays.
| Compound | Receptor | Kᵢ (nM) | Radioligand | Cell Line | Reference |
| RF9 | hNPFF1 | 58 | [¹²⁵I]YVPF | CHO | |
| RF9 | hNPFF2 | 75 | [¹²⁵I]EYF | CHO |
Functional Antagonism
RF9 demonstrates potent functional antagonism in cell-based assays. It effectively blocks the agonist-induced signaling of NPFF receptors, which are known to couple to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.
| Assay | Receptor | Agonist | RF9 Effect | Reference |
| [³⁵S]GTPγS Binding | hNPFF2 | NPFF | Shifts NPFF concentration-effect curve to the right (antagonism) | |
| cAMP Accumulation | hNPFF1 | NPVF | Reverses NPVF-induced inhibition of forskolin-stimulated cAMP accumulation |
Experimental Protocols
Radioligand Displacement Assay for NPFF Receptors
This protocol outlines the methodology for determining the binding affinity of RF9 at NPFF receptors.
Materials:
-
Membrane preparations from Chinese Hamster Ovary (CHO) cells stably expressing either hNPFF1 or hNPFF2 receptors.
-
Radioligands: [¹²⁵I]YVPF for hNPFF1 and [¹²⁵I]EYF for hNPFF2.
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EGTA, 0.1% BSA, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4.
-
This compound and other competing ligands.
-
Glass fiber filters (GF/C).
-
Scintillation fluid and counter.
Procedure:
-
Incubate cell membranes (20-40 µg protein) with the respective radioligand (e.g., 0.1 nM) and varying concentrations of RF9 in the binding buffer.
-
Incubate for 60 minutes at 25°C.
-
Terminate the binding reaction by rapid filtration through glass fiber filters pre-soaked in 0.5% polyethyleneimine.
-
Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
Determine non-specific binding in the presence of a high concentration of an unlabeled ligand (e.g., 1 µM NPFF).
-
Calculate the inhibition constant (Kᵢ) from the IC₅₀ values using the Cheng-Prusoff equation.
[³⁵S]GTPγS Functional Assay
This assay measures the functional antagonism of RF9 by quantifying its ability to block agonist-stimulated G-protein activation.
Materials:
-
Membrane preparations from cells expressing hNPFF2 receptors.
-
[³⁵S]GTPγS.
-
GTPγS Binding Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
GDP.
-
NPFF (agonist).
-
This compound.
Procedure:
-
Pre-incubate cell membranes (10-20 µg protein) with GDP (e.g., 10 µM) in GTPγS binding buffer for 15 minutes at 30°C.
-
Add varying concentrations of NPFF in the absence or presence of a fixed concentration of RF9.
-
Initiate the binding reaction by adding [³⁵S]GTPγS (e.g., 0.1 nM).
-
Incubate for 60 minutes at 30°C.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer.
-
Measure the bound radioactivity using a scintillation counter.
-
Analyze the data to determine the shift in the NPFF concentration-response curve caused by RF9.
In Vivo Model of Opioid-Induced Hyperalgesia
This protocol describes a method to assess the ability of RF9 to prevent the development of hyperalgesia induced by chronic opioid administration in rats.
Animals:
-
Male Sprague-Dawley rats (200-250 g).
Procedure:
-
Establish a baseline nociceptive threshold using a paw pressure vocalization test (e.g., Randall-Selitto test).
-
Administer heroin (e.g., 0.3 mg/kg, s.c.) or saline once daily for several consecutive days.
-
Co-administer RF9 (e.g., 0.1 mg/kg, s.c.) or vehicle 30 minutes before each heroin or saline injection.
-
Measure the nociceptive threshold at various time points after the final injection.
-
A decrease in the paw withdrawal threshold in the heroin-treated group compared to the saline group indicates hyperalgesia.
-
Evaluate the ability of RF9 to prevent this decrease in the withdrawal threshold.
In Vivo Measurement of NPFF-Induced Cardiovascular Effects
This protocol details the procedure for evaluating the antagonist effect of RF9 on NPFF-induced changes in blood pressure and heart rate in anesthetized rats.
Animals:
-
Male Sprague-Dawley rats.
Procedure:
-
Anesthetize the rats (e.g., with urethane).
-
Implant a catheter into the carotid artery for continuous monitoring of mean arterial pressure (MAP) and heart rate.
-
Implant an intracerebroventricular (i.c.v.) cannula into the lateral ventricle.
-
After a stabilization period, record baseline MAP and heart rate.
-
Administer NPFF (e.g., 3 nmol, i.c.v.) and record the cardiovascular response.
-
In a separate group of animals, or after the return to baseline, administer RF9 (e.g., 10 µg, i.c.v.) followed by a second administration of NPFF.
-
Compare the cardiovascular responses to NPFF in the presence and absence of RF9 to determine its antagonist activity.
Signaling Pathways and Experimental Workflows
NPFF Receptor Signaling Pathway
The binding of endogenous ligands like Neuropeptide FF (NPFF) to its G-protein coupled receptors (NPFFR1 and NPFFR2) initiates a signaling cascade. These receptors are primarily coupled to inhibitory G-proteins (Gαi/o). This activation leads to the inhibition of adenylyl cyclase, resulting in decreased production of cyclic AMP (cAMP) from ATP. The reduction in cAMP levels subsequently decreases the activity of Protein Kinase A (PKA). This compound acts as an antagonist, blocking the binding of NPFF to its receptors and thereby inhibiting this entire downstream signaling pathway.
Caption: NPFF Receptor Signaling Pathway and the Antagonistic Action of RF9.
Experimental Workflow for In Vitro Characterization of RF9
The in vitro characterization of RF9 as an NPFF receptor antagonist involves a multi-step process. The initial step is to perform a radioligand binding assay to determine the binding affinity (Ki) of RF9 for both NPFF1 and NPFF2 receptors. This is followed by a functional assay, such as the [³⁵S]GTPγS binding assay, to confirm its antagonist activity by observing a rightward shift in the agonist dose-response curve. Concurrently, a cAMP assay is conducted to further validate its functional antagonism by measuring its ability to reverse agonist-induced inhibition of cAMP production. The final step involves data analysis to calculate key pharmacological parameters like Ki and functional potency.
Caption: Experimental Workflow for In Vitro Characterization of RF9.
Logical Workflow for Investigating RF9's Effect on Opioid-Induced Hyperalgesia
Investigating the in vivo effect of RF9 on opioid-induced hyperalgesia follows a logical progression. The process begins with establishing a baseline nociceptive threshold in the animal model. This is followed by a period of chronic opioid administration to induce hyperalgesia. During this induction phase, a test group receives RF9 co-administration. Post-induction, the nociceptive threshold is re-evaluated. If the opioid-treated group shows a decreased pain threshold (hyperalgesia), the effect of RF9 is then assessed. If RF9 prevents this decrease, it indicates a positive therapeutic effect. If RF9 has no effect, further investigation into dosage and administration route may be warranted.
Caption: Logical Workflow for In Vivo Study of RF9 on Opioid-Induced Hyperalgesia.
Conclusion
This compound is a well-characterized, potent, and selective antagonist of NPFF receptors. Its utility as a research tool has been instrumental in defining the role of the NPFF system in various physiological and pathophysiological processes, most notably in pain modulation and opioid pharmacology. The detailed methodologies and data presented in this guide provide a comprehensive resource for researchers and drug development professionals working with this important compound. Further investigation into the therapeutic potential of NPFF receptor antagonists like RF9 is warranted, particularly in the context of improving the safety and efficacy of opioid analgesics.
References
- 1. Neuropeptide FF and its receptors: therapeutic applications and ligand development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuropeptide FF/neuropeptide AF receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Structural basis of peptide recognition and modulation for neuropeptide FF receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neuropeptide FF receptor - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Notes and Protocols for In Vivo Administration of RF9 Hydrochloride in Rats
For Researchers, Scientists, and Drug Development Professionals
Introduction
RF9 hydrochloride is a synthetic peptide that has been characterized as a potent antagonist of the neuropeptide FF (NPFF) receptors, NPFF1R and NPFF2R. However, subsequent research has revealed a more complex pharmacological profile, demonstrating that RF9 also acts as an agonist at the kisspeptin receptor (KISS1R), also known as GPR54. This dual activity makes RF9 a valuable tool for investigating the physiological roles of both the NPFF and kisspeptin signaling systems, which are critically involved in the regulation of reproduction, pain, and energy homeostasis. These application notes provide detailed protocols for the in vivo administration of this compound to rats for experimental studies.
Quantitative Data Summary
The following tables summarize key quantitative data for the in vivo administration of this compound in rats based on published literature.
Table 1: Recommended Dosages and Administration Routes
| Administration Route | Dosage Range | Species/Strain | Experimental Context |
| Subcutaneous (s.c.) | 0.1 mg/kg | Rat | Study of anti-hyperalgesic effects |
| Intracerebroventricular (i.c.v.) | 10 µ g/rat | Sprague-Dawley Rat | Investigation of reproductive function |
Table 2: Vehicle Composition for Subcutaneous Administration
| Component | Percentage of Final Volume | Purpose |
| DMSO | 10% | Solubilization of this compound |
| PEG300 | 40% | Co-solvent |
| Tween-80 | 5% | Surfactant to improve solubility |
| Saline (0.9% NaCl) | 45% | Vehicle base |
Table 3: Intracerebroventricular Cannulation and Injection Parameters
| Parameter | Specification |
| Anesthesia | Ketamine (75 mg/kg, i.p.) and Xylazine (10 mg/kg, i.p.) |
| Stereotaxic Coordinates (from Bregma) | Dependent on rat strain and age, consult a stereotaxic atlas |
| Cannula Gauge | 26-gauge guide cannula, 33-gauge internal cannula |
| Injection Volume | 1-5 µL |
| Injection Rate | 0.5-1 µL/minute |
Signaling Pathway of RF9 in Hypothalamic GnRH Neurons
RF9 has been shown to directly activate Gonadotropin-Releasing Hormone (GnRH) neurons in the hypothalamus through its agonistic action on the KISS1R. This signaling cascade is crucial for the regulation of the hypothalamic-pituitary-gonadal (HPG) axis.
Application Notes and Protocols for Intracerebroventricular Injection of RF9 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
RF9 hydrochloride is a potent and selective antagonist for the neuropeptide FF (NPFF) receptors, NPFF1 and NPFF2.[1] It is a valuable research tool for investigating the physiological roles of the NPFF system, which is implicated in a variety of processes including pain modulation, opioid tolerance, and the regulation of the hypothalamic-pituitary-gonadal (HPG) and hypothalamic-pituitary-adrenal (HPA) axes.[2][3] Intracerebroventricular (ICV) injection is a critical technique for administering RF9 directly into the central nervous system, thereby bypassing the blood-brain barrier and allowing for the targeted study of its central effects.
These application notes provide an overview of the properties of RF9, quantitative data from preclinical studies, and detailed protocols for its intracerebroventricular administration in rodents.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from various in vitro and in vivo studies.
Table 1: In Vitro Binding Affinity of RF9
| Receptor | Kᵢ (nM) | Species | Reference |
| hNPFF1R | 58 | Human | [4] |
| hNPFF2R | 75 | Human |
Table 2: In Vivo Efficacy of Intracerebroventricular RF9 in Rodents
| Animal Model | Application | Dose | Effect | Reference |
| Rat | Blockade of NPFF-induced cardiovascular effects | 10 µg | Significantly blocked the increase in mean arterial pressure and heart rate evoked by NPFF. | |
| Rat | Gonadotropin Release | Dose-dependent | Evoked a dose-dependent increase in Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH) levels. | |
| Mouse | Attenuation of LPS-induced fever | 30 nmol | Decreased the fever induced by central administration of lipopolysaccharide (LPS). | |
| Mouse | Gonadotropin Release | - | Responded to ICV injection of RF9 with robust LH secretory bursts. |
Signaling Pathways
RF9 primarily acts as an antagonist at NPFF receptors, which are G-protein coupled receptors. By blocking the binding of endogenous NPFF peptides, RF9 inhibits their downstream signaling. Additionally, research suggests that RF9 can influence the gonadotropin-releasing hormone (GnRH) system, potentially through interactions with the kisspeptin signaling pathway, leading to the release of LH and FSH.
Caption: Signaling pathway of RF9 as an NPFF receptor antagonist and its potential effect on the GnRH axis.
Experimental Protocols
Protocol 1: Stereotaxic Surgery for Intracerebroventricular (ICV) Cannulation in Rodents
This protocol outlines the procedure for implanting a guide cannula into the lateral ventricle of a mouse or rat brain. All procedures must be performed in accordance with institutional animal care and use committee (IACUC) guidelines.
Materials:
-
Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)
-
Stereotaxic apparatus
-
Heating pad to maintain body temperature
-
Surgical drill with a small burr bit
-
Guide cannula and dummy cannula
-
Dental cement or cranioplastic powder
-
Suturing material or tissue adhesive
-
Antiseptic solution (e.g., povidone-iodine, 70% ethanol)
-
Analgesics (e.g., buprenorphine, carprofen)
-
Sterile surgical instruments
Procedure:
-
Animal Preparation: Anesthetize the animal and confirm the depth of anesthesia by the absence of a pedal withdrawal reflex. Shave the scalp and place the animal in the stereotaxic apparatus, ensuring the head is level.
-
Surgical Site Preparation: Cleanse the surgical area with an antiseptic solution.
-
Incision: Make a midline incision on the scalp to expose the skull.
-
Identification of Bregma: Identify the bregma, the intersection of the sagittal and coronal sutures.
-
Craniotomy: Using the appropriate stereotaxic coordinates for the target species and age, drill a small hole through the skull over the lateral ventricle. Be careful not to damage the underlying dura mater.
-
Mouse Coordinates (from Bregma): Anteroposterior (AP): -0.5 mm; Mediolateral (ML): ±1.1 mm; Dorsoventral (DV): -2.5 mm
-
Rat Coordinates (from Bregma): Anteroposterior (AP): -0.8 to -0.9 mm; Mediolateral (ML): ±1.5 to ±1.6 mm; Dorsoventral (DV): -3.5 to -4.0 mm
-
-
Cannula Implantation: Slowly lower the guide cannula to the predetermined DV coordinate.
-
Fixation: Secure the cannula to the skull using dental cement or cranioplastic powder.
-
Wound Closure: Suture the scalp incision around the cannula.
-
Post-Operative Care: Insert a dummy cannula to keep the guide cannula patent. Administer post-operative analgesics and monitor the animal during recovery.
Protocol 2: Preparation and Intracerebroventricular (ICV) Injection of this compound
Materials:
-
This compound
-
Sterile artificial cerebrospinal fluid (aCSF) or sterile 0.9% saline
-
Hamilton syringe with an injection needle that extends slightly beyond the guide cannula
-
Tubing to connect the syringe to the injection needle
Procedure:
-
Preparation of RF9 Solution:
-
Reconstitute lyophilized this compound in sterile aCSF or saline to the desired concentration.
-
Ensure the final pH of the solution is between 7.2 and 7.4.
-
Filter the solution through a 0.22 µm syringe filter into a sterile vial.
-
-
Injection Procedure:
-
Gently restrain the animal and remove the dummy cannula from the guide cannula.
-
Load the Hamilton syringe with the RF9 solution, ensuring no air bubbles are present.
-
Insert the injection needle into the guide cannula until it reaches the desired depth.
-
Infuse the solution at a slow, controlled rate (e.g., 0.5-1.0 µL/minute) to avoid a rapid increase in intracranial pressure.
-
After the infusion is complete, leave the needle in place for an additional 2-5 minutes to allow for diffusion and to minimize backflow.
-
Slowly withdraw the injection needle and replace the dummy cannula.
-
Monitor the animal for any adverse reactions.
-
Experimental Workflow
The following diagram illustrates a typical experimental workflow for investigating the central effects of this compound.
Caption: Experimental workflow for intracerebroventricular (ICV) injection of this compound.
References
- 1. RF9 (drug) - Wikipedia [en.wikipedia.org]
- 2. RF9, a potent and selective neuropeptide FF receptor antagonist, prevents opioid-induced tolerance associated with hyperalgesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. primo.qatar-weill.cornell.edu [primo.qatar-weill.cornell.edu]
- 4. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for RF9 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
RF9 hydrochloride is a potent and selective antagonist of neuropeptide FF (NPFF) receptors, specifically NPFF1 and NPFF2.[1][2] As a crucial tool in neuropharmacological research, RF9 is instrumental in investigating the physiological roles of the NPFF system, particularly in pain modulation, opioid tolerance, and cardiovascular regulation.[1] These application notes provide detailed protocols for the synthesis and purification of this compound, enabling researchers to produce high-quality material for their studies.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₆H₃₉ClN₆O₃ | MedChemExpress |
| Molecular Weight | 519.08 g/mol | MedChemExpress |
| Purity (typical) | ≥99% | Cambridge Bioscience |
| Appearance | White to off-white solid | MedChemExpress |
Table 2: Comparison of Coupling Agents for the Final Acylation Step in RF9 Synthesis
| Coupling Agent | Yield | Purity | Reference |
| COMU/DIPEA | 37.2% | Pure compound, no by-products observed by MS | ResearchGate |
| DIC/HOBt | Not specified | Main compound with Arg-Phe-NH₂ by-product | ResearchGate |
| DIC | Not specified | Lower yield and purity compared to other methods | ResearchGate |
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of RF9 (Fmoc Strategy)
This protocol is based on the optimized method described by Orocz et al. (2015), which identified COMU/DIPEA as the most efficient coupling agent for the final acylation step.
Materials:
-
TentaGel S RAM-Phe Fmoc resin
-
Fmoc-Arg(Pbf)-OH
-
1-Adamantanecarboxylic acid
-
COMU ((1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate)
-
DIPEA (N,N'-Diisopropylethylamine)
-
Piperidine
-
DMF (N,N-Dimethylformamide)
-
DCM (Dichloromethane)
-
Cleavage cocktail (e.g., TFA/TIS/H₂O, 95:2.5:2.5)
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the TentaGel S RAM-Phe Fmoc resin in DMF in a reaction vessel for at least 1 hour.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a 20% solution of piperidine in DMF to the resin.
-
Agitate for 20 minutes.
-
Drain the solution and repeat the piperidine treatment for another 10 minutes.
-
Wash the resin thoroughly with DMF (3x) and DCM (3x).
-
-
Coupling of Fmoc-Arg(Pbf)-OH:
-
Dissolve Fmoc-Arg(Pbf)-OH (3 equivalents), COMU (3 equivalents), and DIPEA (6 equivalents) in DMF.
-
Add the activated amino acid solution to the resin.
-
Agitate for 2 hours at room temperature.
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Fmoc Deprotection: Repeat step 2.
-
Acylation with 1-Adamantanecarboxylic Acid:
-
Dissolve 1-adamantanecarboxylic acid (3 equivalents), COMU (3 equivalents), and DIPEA (6 equivalents) in DMF.
-
Add the activated solution to the resin.
-
Agitate for 2 hours at room temperature.
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Add the cleavage cocktail to the resin.
-
Stir for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding cold diethyl ether to the filtrate.
-
Centrifuge to pellet the crude peptide and decant the ether.
-
Wash the peptide with cold diethyl ether.
-
Dry the crude peptide under vacuum.
-
Protocol 2: Purification of Crude RF9 by RP-HPLC
This is a general protocol for the purification of synthetic peptides. Optimization of the gradient and mobile phases may be required for optimal separation.
Materials:
-
Crude RF9 peptide
-
Water (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Preparative C18 RP-HPLC column
Procedure:
-
Sample Preparation: Dissolve the crude RF9 peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA).
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Method Development (Analytical Scale):
-
Using an analytical C18 column, inject a small amount of the crude peptide solution.
-
Run a linear gradient of Mobile Phase B (e.g., 5% to 95% over 30 minutes) to determine the retention time of the RF9 peptide.
-
Optimize the gradient to achieve good separation of the main peak from impurities.
-
-
Preparative Purification:
-
Equilibrate the preparative C18 column with the initial gradient conditions.
-
Load the dissolved crude RF9 onto the column.
-
Run the optimized gradient from the analytical scale.
-
Collect fractions corresponding to the main peptide peak.
-
-
Fraction Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC and mass spectrometry.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the purified RF9 peptide as a TFA salt.
Protocol 3: Conversion of RF9-TFA to this compound
This protocol describes the conversion of the trifluoroacetate salt to the hydrochloride salt.
Method 1: Lyophilization from HCl Solution
Materials:
-
Purified RF9-TFA
-
Dilute Hydrochloric Acid (HCl) solution (e.g., 10 mM)
-
Water (HPLC grade)
Procedure:
-
Dissolve the purified RF9-TFA peptide in a minimal amount of water.
-
Add a stoichiometric excess of dilute HCl to the peptide solution.
-
Freeze the solution rapidly (e.g., using liquid nitrogen).
-
Lyophilize the frozen solution until a dry powder is obtained.
-
To ensure complete removal of TFA, the dissolution in dilute HCl and lyophilization can be repeated.
Method 2: Ion Exchange Chromatography
Materials:
-
Purified RF9-TFA
-
Strong cation exchange (SCX) resin
-
Hydrochloric acid (HCl) solution (for elution)
-
Ammonium hydroxide or sodium hydroxide solution (for regeneration)
Procedure:
-
Pack a column with the SCX resin and equilibrate it with a low concentration of a suitable buffer.
-
Dissolve the RF9-TFA in the equilibration buffer and load it onto the column.
-
Wash the column with the equilibration buffer to remove the TFA counter-ions.
-
Elute the RF9 peptide using a gradient of HCl.
-
Collect the fractions containing the peptide.
-
Lyophilize the pooled fractions to obtain this compound.
Signaling Pathways and Experimental Workflows
Caption: RF9 antagonizes NPFF receptors, modulating G-protein signaling pathways.
Caption: Workflow for the synthesis and purification of this compound.
References
Application Notes and Protocols for the Purification of RF9 Hydrochloride by High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
RF9 hydrochloride is a potent and selective antagonist of neuropeptide FF (NPFF) receptors, NPFF1 and NPFF2.[1][2] These receptors are G-protein coupled receptors (GPCRs) involved in a variety of physiological processes, including pain modulation, opioid tolerance, and cardiovascular regulation.[3][4] As a valuable tool in pharmacological research, the purity of this compound is paramount for obtaining accurate and reproducible experimental results. This document provides a detailed protocol for the purification of synthetic crude this compound using reverse-phase high-performance liquid chromatography (RP-HPLC), a widely used and effective technique for peptide purification.[5]
Physicochemical Properties of this compound
A summary of the key properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂₆H₃₉ClN₆O₃ | |
| Molecular Weight | 519.08 g/mol | |
| Appearance | White to off-white solid | |
| Purity (Typical) | ≥98% | |
| Solubility | Soluble in DMSO and water |
HPLC Purification Protocol
This protocol outlines the materials, equipment, and step-by-step procedure for the purification of this compound.
Materials and Equipment
-
HPLC System: A preparative HPLC system equipped with a gradient pump, autosampler, column oven, and UV detector is required.
-
Column: A C18 reverse-phase column is recommended for the purification of small peptides like RF9. Typical dimensions for preparative scale are 21.2 x 250 mm with 5 µm particle size.
-
Solvents: HPLC-grade acetonitrile (ACN) and water are necessary.
-
Ion-Pairing Agent: Trifluoroacetic acid (TFA) is a common additive for peptide purification.
-
Sample: Crude this compound, synthesized and cleaved from the solid-phase resin.
-
Filters: 0.45 µm syringe filters for sample and solvent filtration.
-
Lyophilizer: For removal of solvents from the purified fractions.
Experimental Workflow
Caption: Experimental workflow for the HPLC purification of this compound.
Detailed Methodology
-
Mobile Phase Preparation:
-
Mobile Phase A: Prepare a 0.1% (v/v) solution of TFA in HPLC-grade water.
-
Mobile Phase B: Prepare a 0.1% (v/v) solution of TFA in HPLC-grade acetonitrile.
-
Degas both mobile phases by sonication or vacuum filtration.
-
-
Sample Preparation:
-
Dissolve the crude this compound in a minimal amount of Mobile Phase A.
-
Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.
-
-
HPLC Method Parameters:
-
The following table summarizes the recommended HPLC parameters.
-
| Parameter | Recommended Value |
| Column | C18, 21.2 x 250 mm, 5 µm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Flow Rate | 18 mL/min |
| Gradient | 5% to 65% B over 30 minutes |
| Detection Wavelength | 220 nm |
| Column Temperature | 30°C |
| Injection Volume | Dependent on sample concentration and column capacity |
-
Purification Procedure:
-
Equilibrate the column with the initial mobile phase conditions (e.g., 95% A, 5% B) until a stable baseline is achieved.
-
Inject the prepared sample onto the column.
-
Run the gradient elution as specified in the method parameters.
-
Monitor the separation at 220 nm, the wavelength at which peptide bonds absorb UV light.
-
Collect fractions corresponding to the major peak, which should be the RF9 peptide.
-
-
Post-Purification:
-
Analyze the collected fractions for purity using analytical HPLC.
-
Pool the fractions that meet the desired purity level (e.g., >98%).
-
Lyophilize the pooled fractions to remove the solvents and obtain the purified this compound as a solid.
-
Store the purified peptide at -20°C or lower to ensure stability.
-
RF9 Signaling Pathway
RF9 acts as an antagonist at NPFF receptors 1 and 2 (NPFFR1 and NPFFR2). These receptors are G-protein coupled receptors (GPCRs). The primary signaling pathway involves the inhibition of adenylyl cyclase through the activation of inhibitory G-proteins (Gαi/o).
Caption: Signaling pathway of the Neuropeptide FF (NPFF) receptor and the antagonistic action of RF9.
Conclusion
The protocol described provides a robust method for the purification of this compound using preparative RP-HPLC. The use of a C18 column with a water/acetonitrile gradient and TFA as an ion-pairing agent allows for efficient separation of the target peptide from synthesis-related impurities. The provided signaling pathway diagram illustrates the mechanism of action of RF9, which is crucial for understanding its pharmacological effects. Adherence to this protocol will enable researchers to obtain high-purity this compound for their studies.
References
- 1. Synthetic Peptide Analyzed with HPLC - AppNote [mtc-usa.com]
- 2. Neuropeptide FF/neuropeptide AF receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Neuropeptide FF receptor - Wikipedia [en.wikipedia.org]
- 4. Neuropeptide FF and its receptors: therapeutic applications and ligand development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. View of Fast and Efficient Purification of Synthetic Peptides By Preparative Chromatography Followed By Novel Fraction Minimizing Technique | Journal of Advances in Science and Technology [ignited.in]
Application Notes and Protocols for RF9 Hydrochloride in Opioid Withdrawal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Opioid withdrawal is a significant hurdle in the management of opioid use disorder and a limiting factor in chronic pain treatment. The neuropeptide FF (NPFF) system has emerged as a key player in modulating opioid receptor function, with evidence suggesting its involvement in the development of opioid tolerance and dependence.[1][2] RF9 hydrochloride is a potent and selective antagonist of NPFF receptors (NPFFR1 and NPFFR2), making it a valuable pharmacological tool for investigating the role of the NPFF system in opioid withdrawal.[1][3] Co-administration of RF9 with opioids has been shown to prevent the development of opioid-induced hyperalgesia and tolerance.[3] These application notes provide detailed protocols for utilizing this compound in preclinical models of opioid withdrawal, specifically focusing on naloxone-precipitated withdrawal in mice.
Mechanism of Action
Chronic opioid administration leads to an upregulation of the NPFF system, which is considered an anti-opioid system. During withdrawal, the heightened activity of the NPFF system is thought to contribute to the negative affective states and somatic symptoms. This compound acts by blocking the binding of endogenous NPFF peptides to their receptors, thereby attenuating the anti-opioid effects and reducing the severity of withdrawal symptoms.
Data Presentation
The following tables summarize key quantitative parameters for conducting opioid withdrawal studies with this compound, based on established preclinical models.
Table 1: Reagents and Recommended Dosages
| Reagent | Species | Route of Administration | Recommended Dose/Concentration | Reference |
| This compound | Mouse | Intracerebroventricular (i.c.v.) | 30 nmol | |
| Rat/Mouse | Intraperitoneal (i.p.) | 10 mg/kg | ||
| Morphine Sulfate | Mouse | Intraperitoneal (i.p.) | Escalating dose: 10-100 mg/kg over 6 days | |
| Mouse | Subcutaneous (s.c.) | Escalating dose: 50-125 mg/kg over 4 days | ||
| Naloxone Hydrochloride | Mouse | Intraperitoneal (i.p.) | 1-10 mg/kg |
Table 2: Summary of a Naloxone-Precipitated Morphine Withdrawal Protocol in Mice
| Experimental Phase | Duration | Key Procedures |
| Morphine Dependence Induction | 6 days | Twice daily i.p. injections of escalating doses of morphine (e.g., Day 1: 50 mg/kg, Day 2: 75 mg/kg, Day 3-6: 100 mg/kg). |
| This compound Administration | Concurrent with morphine | Administer this compound (e.g., 10 mg/kg, i.p.) 15-30 minutes prior to each morphine injection. |
| Withdrawal Precipitation | Day 7 | Administer a final morphine dose. Two hours later, administer naloxone (e.g., 1-10 mg/kg, i.p.). |
| Behavioral Observation | 30 minutes post-naloxone | Immediately place the mouse in an observation chamber and record withdrawal behaviors. |
Experimental Protocols
Protocol 1: Preparation of this compound for Intraperitoneal (i.p.) Injection
Materials:
-
This compound powder
-
Sterile, pyrogen-free saline (0.9% NaCl) or a vehicle of 20% Dimethyl sulfoxide (DMSO) in saline
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile syringes and needles (e.g., 27-gauge)
Procedure:
-
Calculate the required amount of this compound based on the desired final concentration and the total volume needed for the experiment.
-
Aseptically weigh the this compound powder and place it in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile saline or 20% DMSO in saline to the tube.
-
Vortex the solution until the this compound is completely dissolved.
-
Visually inspect the solution for any particulate matter. If present, filter the solution through a sterile 0.22 µm syringe filter.
-
Prepare fresh on the day of use.
Protocol 2: Induction of Morphine Dependence and Naloxone-Precipitated Withdrawal in Mice
Materials:
-
Morphine sulfate solution (prepared in sterile saline)
-
Naloxone hydrochloride solution (prepared in sterile saline)
-
This compound solution (prepared as in Protocol 1)
-
C57BL/6J mice (male or female, 8-12 weeks old)
-
Observation chambers (e.g., Plexiglas cylinders)
-
Video recording equipment (optional but recommended)
Procedure:
-
Acclimation: Acclimate mice to the housing facility for at least one week before the start of the experiment. Handle the mice daily for several days leading up to the experiment to reduce stress.
-
Morphine Dependence Induction:
-
Administer morphine sulfate via i.p. injection twice daily for 6 consecutive days using an escalating dose regimen. A sample regimen is as follows:
-
Day 1: 50 mg/kg
-
Day 2: 75 mg/kg
-
Days 3-6: 100 mg/kg
-
-
A control group should receive saline injections of equivalent volume.
-
-
This compound Administration:
-
Administer this compound solution (e.g., 10 mg/kg, i.p.) 15-30 minutes prior to each morphine (or saline) injection.
-
-
Naloxone-Precipitated Withdrawal:
-
On Day 7, administer a final dose of morphine (e.g., 100 mg/kg, i.p.).
-
Two hours after the final morphine injection, administer naloxone hydrochloride (e.g., 1-10 mg/kg, i.p.) to precipitate withdrawal.
-
-
Behavioral Observation and Scoring:
-
Immediately after the naloxone injection, place the mouse in a clear observation chamber.
-
Observe and score somatic withdrawal signs for a period of 30 minutes.
-
A trained observer, blind to the experimental groups, should perform the scoring.
-
Protocol 3: Quantitative Scoring of Opioid Withdrawal Behaviors
Several somatic signs are indicative of opioid withdrawal in mice. These can be quantified to assess the severity of the withdrawal syndrome.
Table 3: Somatic Opioid Withdrawal Signs and Scoring Method
| Withdrawal Sign | Scoring Method |
| Jumping | Count the total number of jumps during the 30-minute observation period. |
| Paw Tremors | Count the number of distinct paw tremor episodes. |
| Wet-Dog Shakes | Count the total number of wet-dog shakes. |
| Teeth Chattering | Scored based on presence or absence in discrete time intervals (e.g., every 5 minutes). Maximum score of 6 over a 30-minute period. |
| Ptosis (eyelid drooping) | Scored based on presence or absence in discrete time intervals. Maximum score of 6. |
| Body Tremor | Scored based on presence or absence in discrete time intervals. Maximum score of 6. |
| Diarrhea | Scored based on presence or absence in discrete time intervals. Maximum score of 6. |
| Global Withdrawal Score | A composite score can be calculated by assigning a weight to each sign. |
Visualizations
Signaling Pathways and Experimental Workflow
Caption: RF9 blocks NPFF receptors, mitigating withdrawal symptoms.
Caption: Workflow for studying RF9's effect on opioid withdrawal.
References
- 1. Naloxone-precipitated morphine withdrawal behavior and brain IL-1β expression: comparison of different mouse strains - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuropeptide FF and its receptors: therapeutic applications and ligand development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A subtype-specific neuropeptide FF receptor antagonist attenuates morphine and nicotine withdrawal syndrome in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of RF9 Hydrochloride in Analgesia Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
RF9 hydrochloride is a potent and selective antagonist of neuropeptide FF (NPFF) receptors, NPFF1 and NPFF2.[1] The NPFF system is recognized as an anti-opioid system, and its activation can lead to a reduction in opioid-induced analgesia and the development of hyperalgesia and tolerance.[2][3] Consequently, this compound has emerged as a valuable pharmacological tool for studying the physiological roles of the NPFF system and as a potential therapeutic agent to enhance the efficacy of opioid analgesics and mitigate their adverse effects.[2][3]
These application notes provide an overview of the use of this compound in various preclinical analgesia models, complete with detailed experimental protocols and a summary of key quantitative data.
Mechanism of Action
This compound exerts its effects by competitively blocking the binding of NPFF peptides to their receptors. The NPFF receptors, NPFF1R and NPFF2R, are G protein-coupled receptors (GPCRs). NPFFR1 and NPFFR2 are primarily coupled to inhibitory Gαi/o proteins, which, upon activation, inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. NPFFR2 can also couple to the stimulatory Gαs protein. By antagonizing these receptors, RF9 prevents the downstream signaling cascades initiated by NPFF, thereby inhibiting the anti-opioid and pronociceptive effects of the NPFF system.
Data Presentation
The following tables summarize the quantitative data on the application of this compound in various analgesia models.
Table 1: In Vivo Efficacy of this compound in Opioid-Induced Hyperalgesia
| Animal Model | Species | Opioid Used | This compound Dose & Route | Key Findings | Reference |
| Heroin-induced hyperalgesia | Rat | Heroin (0.3 mg/kg, s.c., daily for 14 days) | 0.1 mg/kg, s.c. | Completely blocked the development of delayed and long-lasting heroin-induced hyperalgesia. | |
| Morphine tolerance | Mouse | Morphine | Not specified | Attenuates tolerance to the analgesic effect of morphine. |
Table 2: In Vitro Activity of this compound
| Receptor | Assay | This compound Concentration | Effect | Reference |
| Human NPFF2R | [³⁵S]GTPγS binding | 7.5 μM | Shifted the NPFF concentration-effect curve to the right by ~160-fold (Ke = 45 ± 5 nM). | |
| Human NPFF1R | Forskolin-stimulated cAMP accumulation | Up to 10 μM | Reversed the inhibitory effect of NPVF. |
Experimental Protocols
Heroin-Induced Hyperalgesia Model in Rats
This protocol is designed to assess the ability of this compound to prevent the development of opioid-induced hyperalgesia.
Materials:
-
Male Wistar rats (200-250 g)
-
This compound
-
Heroin hydrochloride
-
Sterile saline (0.9% NaCl)
-
Paw-pressure vocalization test apparatus (e.g., Randall-Selitto analgesy meter)
Procedure:
-
Animal Acclimation: House rats under standard laboratory conditions for at least one week before the experiment to allow for acclimatization.
-
Baseline Nociceptive Threshold: Determine the baseline nociceptive threshold for each rat using the paw-pressure vocalization test. Apply a linearly increasing pressure to the dorsal surface of the hind paw until a vocalization response is elicited. The pressure at which vocalization occurs is recorded as the nociceptive threshold.
-
Grouping: Randomly assign animals to four treatment groups (n=8-10 per group):
-
Group 1: Saline + Saline
-
Group 2: this compound (0.1 mg/kg, s.c.) + Saline
-
Group 3: Saline + Heroin (0.3 mg/kg, s.c.)
-
Group 4: this compound (0.1 mg/kg, s.c.) + Heroin (0.3 mg/kg, s.c.)
-
-
Drug Administration: For 14 consecutive days, administer this compound or saline subcutaneously 30 minutes before the subcutaneous administration of heroin or saline.
-
Nociceptive Threshold Measurement: Measure the nociceptive threshold daily, 60 minutes before drug administration, to assess the development of hyperalgesia. Continue measurements for several days after the cessation of the 14-day treatment to evaluate the duration of hyperalgesia.
-
Data Analysis: Analyze the data by comparing the nociceptive thresholds between the different treatment groups over time. A significant decrease in the nociceptive threshold in the heroin-treated group compared to the saline control group indicates hyperalgesia.
Tail-Flick Test for Analgesia in Mice
This protocol is used to evaluate the effect of this compound on the anti-nociceptive action of opioids.
Materials:
-
Male ICR mice (20-25 g)
-
This compound
-
Morphine hydrochloride
-
Sterile saline (0.9% NaCl)
-
Tail-flick apparatus
Procedure:
-
Animal Acclimation: House mice under standard laboratory conditions for at least three days before the experiment.
-
Baseline Tail-Flick Latency: Determine the baseline tail-flick latency for each mouse. Place the distal portion of the mouse's tail on the radiant heat source of the tail-flick apparatus. The time taken for the mouse to flick its tail away from the heat is recorded as the tail-flick latency. A cut-off time (e.g., 10-15 seconds) should be set to prevent tissue damage.
-
Grouping: Randomly assign animals to treatment groups:
-
Group 1: Saline (i.c.v.) + Morphine (s.c.)
-
Group 2: this compound (e.g., 10 nmol, i.c.v.) + Morphine (s.c.)
-
Group 3: this compound (e.g., 10 nmol, i.c.v.) + Saline (s.c.)
-
-
Drug Administration: Administer this compound or saline via intracerebroventricular (i.c.v.) injection. After a predetermined time (e.g., 15 minutes), administer morphine or saline subcutaneously.
-
Tail-Flick Latency Measurement: Measure the tail-flick latency at various time points after morphine administration (e.g., 30, 60, 90, and 120 minutes).
-
Data Analysis: Calculate the percentage of the maximal possible effect (%MPE) using the formula: %MPE = [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100. Compare the %MPE between the treatment groups to determine if this compound modulates morphine-induced analgesia.
Conclusion
This compound is a critical tool for investigating the role of the NPFF system in pain modulation and opioid pharmacology. The protocols and data presented here provide a framework for researchers to effectively utilize this compound in preclinical analgesia models. The ability of RF9 to counteract opioid-induced hyperalgesia and tolerance highlights its potential for the development of improved pain management strategies.
References
Application Notes and Protocols for RF9 Hydrochloride in Mouse Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
RF9 hydrochloride is a synthetic peptide derivative initially identified as a potent and selective antagonist for neuropeptide FF (NPFF) receptors, NPFF1R and NPFF2R.[1] Subsequent research has revealed a more complex pharmacological profile, demonstrating that RF9 also functions as an agonist for the kisspeptin receptor (Kiss1r), a key regulator of the reproductive axis.[2][3] This dual activity makes RF9 a valuable tool for investigating the interplay between the NPFF and kisspeptin systems in various physiological processes, including pain modulation, opioid tolerance, and reproductive neuroendocrinology.[3][4] These application notes provide a comprehensive overview of reported dosages, experimental protocols, and the underlying signaling pathways of this compound in mouse studies to guide researchers in their experimental design.
Data Presentation: Quantitative Dosage Information
The following tables summarize the reported dosages of this compound used in mouse studies, categorized by the route of administration and the primary research application.
Table 1: Intracerebroventricular (i.c.v.) Administration
| Application | Mouse Model | Dose (nmol) | Vehicle | Key Findings | Reference |
| Attenuation of Opioid-Evoked Hypothermia | Conscious mice | 30 | Not specified | Completely antagonized NPFF-induced hypothermia and reduced morphine-induced hypothermia. | |
| Attenuation of LPS-Induced Fever | Conscious mice | 30 | Not specified | Decreased fever induced by lipopolysaccharide (LPS). | |
| Antagonism of NPFF-Induced Hypothermia and Anti-Morphine Analgesia | Conscious mice | Not specified (co-administered with 10 nmol NPFF) | Not specified | Prevented the anti-morphine action of NPFF. |
Table 2: Subcutaneous (s.c.) Administration
| Application | Animal Model | Dose (mg/kg) | Vehicle | Key Findings | Reference |
| Prevention of Opioid-Induced Hyperalgesia and Tolerance | Rats | 0.1 | Saline | Co-administration with heroin prevented delayed heroin-induced hyperalgesia and tolerance. |
Signaling Pathways and Mechanism of Action
This compound exhibits a dual mechanism of action that is crucial to consider when designing and interpreting experiments.
Antagonism of Neuropeptide FF (NPFF) Receptors
RF9 acts as a potent antagonist at NPFF1 and NPFF2 receptors. The NPFF system is known to modulate opioid activity and pain perception. By blocking NPFF receptors, RF9 can prevent the "anti-opioid" effects of NPFF, thereby influencing analgesia and tolerance.
Caption: RF9 as an antagonist of the NPFF signaling pathway.
Agonism of Kisspeptin Receptors (Kiss1r)
Intriguingly, RF9 has been shown to directly activate Gonadotropin-Releasing Hormone (GnRH) neurons in a dose-dependent manner. This stimulatory effect is not mediated by NPFF receptors but is instead dependent on the presence of the kisspeptin receptor, Kiss1r. In mice lacking Kiss1r, RF9 has no effect on GnRH neurons. This finding suggests that RF9 can act as a Kiss1r agonist, a discovery with significant implications for studies on reproductive function.
Caption: RF9 as an agonist of the Kiss1r signaling pathway.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature. These protocols are intended as a guide and may require optimization for specific experimental conditions.
Protocol 1: Intracerebroventricular (i.c.v.) Cannulation and Injection
This protocol is essential for studies investigating the central effects of this compound.
Objective: To surgically implant a guide cannula into the cerebral ventricles of a mouse for the direct administration of this compound.
Materials:
-
Adult male mice (specify strain, e.g., C57BL/6)
-
Stereotaxic apparatus
-
Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)
-
Guide cannula and dummy cannula
-
Dental cement
-
Microinjection pump and syringe
-
This compound
-
Sterile saline (0.9% NaCl) or artificial cerebrospinal fluid (aCSF)
Procedure:
-
Anesthesia: Anesthetize the mouse using an approved protocol and mount it in the stereotaxic apparatus.
-
Surgical Preparation: Shave the scalp and sterilize the area with an appropriate antiseptic. Make a midline incision to expose the skull.
-
Cannula Implantation: Using stereotaxic coordinates for the desired ventricle (e.g., third ventricle), drill a small hole in the skull. Slowly lower the guide cannula to the target depth.
-
Fixation: Secure the cannula to the skull using dental cement. Insert a dummy cannula to keep the guide cannula patent.
-
Recovery: Allow the animal to recover for at least one week before any injections. Monitor for signs of pain or distress and provide appropriate post-operative care.
-
Injection: On the day of the experiment, gently restrain the mouse and remove the dummy cannula. Connect the injection cannula (which extends slightly beyond the guide cannula) to a microinjection pump.
-
Drug Preparation: Dissolve this compound in sterile saline or aCSF to the desired concentration (e.g., to deliver 30 nmol in a volume of 1-5 µL).
-
Infusion: Infuse the solution slowly over several minutes. After the infusion, leave the injector in place for an additional minute to allow for diffusion before replacing the dummy cannula.
Caption: Workflow for intracerebroventricular injection of RF9.
Protocol 2: Assessment of Opioid-Induced Hyperalgesia
This protocol, adapted from studies in rats, can be applied to mice to investigate the role of RF9 in opioid tolerance and pain sensitization.
Objective: To determine if RF9 can prevent the development of hyperalgesia and tolerance following chronic opioid administration.
Materials:
-
Adult mice (specify strain, age, and sex)
-
Opioid agonist (e.g., heroin, morphine)
-
This compound
-
Vehicle (e.g., sterile saline)
-
Apparatus for measuring nociceptive threshold (e.g., von Frey filaments for mechanical allodynia, hot plate or tail-flick apparatus for thermal nociception)
Procedure:
-
Baseline Nociception: Measure the baseline nociceptive threshold for each mouse for several days before the start of drug administration to ensure stable readings.
-
Grouping: Divide the animals into four experimental groups:
-
Group 1: Saline + Saline
-
Group 2: RF9 + Saline
-
Group 3: Saline + Opioid
-
Group 4: RF9 + Opioid
-
-
Drug Administration:
-
Administer RF9 (e.g., 0.1 mg/kg, s.c.) or saline 30 minutes before the administration of the opioid (e.g., 0.3 mg/kg heroin, s.c.) or saline.
-
Repeat this dosing regimen once daily for a specified period (e.g., 14 days).
-
-
Nociceptive Testing:
-
Basal Threshold: Measure the basal nociceptive threshold daily, 60 minutes before drug administration, throughout the treatment period and for a period after cessation of treatment to monitor for the development of hyperalgesia (a decrease in the pain threshold).
-
Analgesic Effect: On specific days (e.g., Day 1 and Day 14), measure the nociceptive threshold at multiple time points after the opioid injection to assess the development of tolerance (a decrease in the analgesic effect of the opioid).
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. RF9 excitation of GnRH neurons is dependent upon Kiss1r in the adult male and female mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. RF9: May it be a new therapeutic option for hypogonadotropic hypogonadism? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. RF9, a potent and selective neuropeptide FF receptor antagonist, prevents opioid-induced tolerance associated with hyperalgesia - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
RF9 hydrochloride solubility issues and solutions
Welcome to the technical support center for RF9 hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the solubility and handling of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective antagonist for neuropeptide FF (NPFF) receptors, specifically NPFF1 and NPFF2, with Ki values of 58 and 75 nM, respectively[1][2][3]. It has been utilized in research to investigate the physiological roles of the NPFF system, including its involvement in pain modulation and opioid tolerance[4][5]. Interestingly, some studies have demonstrated that RF9 can also act as an agonist for the kisspeptin receptor (KISS1R), stimulating gonadotropin secretion. This dual activity should be considered when designing experiments and interpreting results.
Q2: I am having trouble dissolving this compound. What are the recommended solvents?
A2: this compound is soluble in both organic solvents and water. Dimethyl sulfoxide (DMSO) and water are common solvents for preparing stock solutions. For in vivo studies, co-solvent systems are often required to achieve the desired concentration and maintain solubility.
Q3: My this compound solution is precipitating. What can I do?
A3: Precipitation can occur, especially when preparing aqueous dilutions from a concentrated stock. If you observe precipitation or phase separation, gentle heating and/or sonication can be used to aid dissolution. It is also crucial to use high-quality, newly opened DMSO, as hygroscopic (water-absorbing) DMSO can significantly impact the solubility of the product. For aqueous solutions, it is recommended to prepare them fresh on the day of use and not to store them for more than one day.
Q4: Can I store this compound solutions?
A4: For optimal results, it is best to prepare and use solutions on the same day. However, if you need to prepare stock solutions in advance, they can be stored as aliquots in tightly sealed vials. When stored in a solvent at -80°C, the solution is stable for up to 6 months, and at -20°C, for up to 1 month. Before use, allow the vial to equilibrate to room temperature for at least one hour prior to opening.
Solubility Data
The following table summarizes the solubility of this compound in various solvents.
| Solvent/System | Concentration | Observations | Reference |
| DMSO | 100 mg/mL (207.20 mM) | Ultrasonic treatment needed. | |
| DMSO | 50 mg/mL (96.32 mM) | Ultrasonic treatment needed. | |
| Water | 20 mg/mL | ||
| Water | 16.67 mg/mL (34.54 mM) | Ultrasonic treatment needed. | |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL (4.01 mM) | Clear solution. | |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL (4.01 mM) | Clear solution. |
Troubleshooting Guide: Solubility Issues
This guide provides a systematic approach to resolving common solubility problems encountered with this compound.
Problem: this compound powder is not dissolving.
Experimental Protocols
1. Preparation of a 10 mM DMSO Stock Solution
-
Materials: this compound (MW: 519.08 g/mol ), anhydrous DMSO, sterile microcentrifuge tubes, vortex mixer, sonicator.
-
Procedure:
-
Weigh out 5.19 mg of this compound and place it in a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the solution vigorously for 1-2 minutes.
-
If the solid is not fully dissolved, place the tube in a sonicator bath and sonicate for 10-15 minutes, or until the solution is clear.
-
Store the stock solution in aliquots at -20°C or -80°C.
-
2. Preparation of an In Vivo Formulation using a Co-Solvent System
This protocol is adapted from a method that yields a clear solution of at least 2.08 mg/mL.
-
Materials: 10 mM this compound in DMSO stock solution, PEG300, Tween-80, Saline (0.9% NaCl in ddH₂O), sterile tubes.
-
Procedure (for 1 mL final volume):
-
Prepare the saline solution by dissolving 0.9 g of sodium chloride in ddH₂O and adjusting the final volume to 100 mL.
-
In a sterile tube, add 400 µL of PEG300.
-
Add 100 µL of the 20.8 mg/mL (40.1 mM) this compound in DMSO stock solution to the PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is homogeneous.
-
Add 450 µL of saline to the mixture and mix to achieve the final volume of 1 mL. The final concentration of this compound will be 2.08 mg/mL.
-
Signaling Pathways of RF9
RF9 has been shown to interact with both the NPFF and Kisspeptin signaling pathways. The diagram below illustrates the dual role of RF9.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound|COA [dcchemicals.com]
- 4. RF9, a potent and selective neuropeptide FF receptor antagonist, prevents opioid-induced tolerance associated with hyperalgesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. RF9, a potent and selective neuropeptide FF receptor antagonist, prevents opioid-induced tolerance associated with hyperalgesia - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Dissolving RF9 Hydrochloride in DMSO
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive guidance on dissolving RF9 hydrochloride in Dimethyl Sulfoxide (DMSO). Below you will find troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure successful solubilization for your experiments.
Troubleshooting Guide
Encountering solubility issues with this compound in DMSO can be a roadblock in experimental workflows. This guide provides a systematic approach to resolving common challenges.
Issue: this compound is not dissolving or is precipitating out of solution.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Insufficient Mixing | Vortex the solution vigorously for 1-2 minutes. | The compound fully dissolves, resulting in a clear solution. |
| Low Kinetic Energy | Gently warm the solution in a 37°C water bath for 5-10 minutes.[1][2] | Increased kinetic energy helps to overcome the solid's lattice energy, leading to dissolution.[1] |
| Supersaturation | If the intended concentration is high, try preparing a more dilute stock solution (e.g., 5 mM or 1 mM instead of 10 mM).[1] | The compound dissolves completely at a lower concentration.[1] |
| Hygroscopic DMSO | Use a fresh, unopened bottle of high-purity, anhydrous DMSO. | The compound dissolves in the fresh, water-free DMSO. |
| Compound Aggregation | Place the vial in a water bath sonicator for 10-15 minutes. | Sonication can help break up compound aggregates, facilitating dissolution. |
Troubleshooting Workflow
Frequently Asked Questions (FAQs)
Q1: What is the recommended procedure for dissolving this compound in DMSO?
A1: For optimal results, follow the standardized protocol outlined in the "Experimental Protocols" section below. This involves bringing the compound and DMSO to room temperature, adding the solvent, and facilitating dissolution through vortexing, gentle warming, or sonication as needed.
Q2: Could the quality of the DMSO be affecting solubility?
A2: Absolutely. DMSO is highly hygroscopic, meaning it readily absorbs moisture from the air. This absorbed water can decrease its ability to dissolve certain organic compounds. It is always recommended to use fresh, anhydrous, high-purity DMSO and to store it properly in a tightly sealed container in a dry environment.
Q3: My this compound dissolves in DMSO, but precipitates when I add it to my aqueous buffer or cell culture medium. What can I do?
A3: This is a common issue that can occur when a compound is less soluble in aqueous solutions. To mitigate this, it is advisable to perform serial dilutions of your DMSO stock solution in the aqueous medium. A stepwise dilution process can help prevent the compound from precipitating out of the solution.
Q4: What is the maximum concentration of DMSO that is safe for my cell cultures?
A4: To avoid cytotoxicity, the final concentration of DMSO in your cell culture medium should generally be less than 0.5%. It is crucial to run a solvent control with the same final DMSO concentration to account for any effects of the solvent on the cells.
Q5: How should I store my this compound stock solution in DMSO?
A5: Once prepared, it is recommended to aliquot the stock solution into single-use volumes and store them at -20°C or -80°C. This practice helps to avoid repeated freeze-thaw cycles, which can lead to compound precipitation and degradation. For short-term storage, -20°C for up to one month and -80°C for up to six months is a general guideline, though the stability of this compound in DMSO should be verified for long-term storage.
Experimental Protocols
Preparation of this compound Stock Solution in DMSO
This protocol provides a standardized method for preparing a stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes
-
Vortex mixer
-
Water bath sonicator (optional)
-
Water bath (optional)
Procedure:
-
Preparation: Bring the vial of this compound and the bottle of DMSO to room temperature to minimize water absorption.
-
Solvent Addition: Using a calibrated pipette, add the calculated volume of anhydrous, high-purity DMSO to the vial containing the this compound powder to achieve the desired stock concentration.
-
Initial Mixing: Tightly cap the vial and vortex it vigorously for 1-2 minutes.
-
Visual Inspection: Visually inspect the solution against a light source to ensure it is clear and free of any visible particles.
-
Sonication (if necessary): If the compound is not fully dissolved, place the vial in a water bath sonicator for 10-15 minutes.
-
Gentle Heating (if necessary): If sonication is not sufficient, place the vial in a 37°C water bath for 5-10 minutes, with intermittent vortexing.
-
Storage: Once the this compound is completely dissolved, aliquot the stock solution into smaller, single-use volumes in sterile tubes. Store these aliquots at -20°C or -80°C, protected from light.
Signaling Pathway Visualization
While the specific signaling pathway of RF9 is not the focus of this technical guide, the proper dissolution of this compound is the critical first step for studying its effects on any pathway. The following diagram illustrates the logical relationship between proper solubilization and reliable experimental outcomes.
References
RF9 hydrochloride stability and storage conditions
This technical support center provides essential information for researchers, scientists, and drug development professionals on the stability and storage of RF9 hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective antagonist of Neuropeptide FF (NPFF) receptors, specifically NPFF1 and NPFF2.[1] Neuropeptide FF is involved in various physiological processes, including pain modulation and opioid tolerance. RF9 works by blocking the binding of NPFF to its receptors, thereby inhibiting its downstream signaling pathways.
Q2: What are the recommended storage conditions for solid this compound?
A2: Solid this compound should be stored in a tightly sealed container at -20°C, protected from moisture.[1][2] Following these conditions, the product can be stored for up to 24 months.[2]
Q3: What are the recommended storage conditions for this compound solutions?
A3: Stock solutions of this compound should be stored as aliquots in tightly sealed vials. For long-term storage, it is recommended to store solutions at -80°C, where they are usable for up to 6 months.[1] For short-term storage, solutions can be kept at -20°C for up to one month. It is advisable to prepare and use solutions on the same day whenever possible.
Q4: How should I prepare stock solutions of this compound?
A4: To prepare stock solutions, it is recommended to use newly opened, hygroscopic DMSO. For example, to achieve a 50 mg/mL concentration, ultrasonic assistance may be necessary to fully dissolve the compound. If precipitation occurs during preparation, gentle heating and/or sonication can aid in dissolution. When preparing aqueous solutions for in vitro experiments, it is recommended to filter-sterilize the final working solution.
Q5: What are the potential degradation pathways for this compound?
A5: While specific degradation pathways for this compound have not been extensively published, peptides and peptide-like molecules are generally susceptible to degradation through hydrolysis, oxidation, and photolysis. Hydrolysis can occur under strongly acidic or alkaline conditions, leading to the cleavage of peptide bonds. Oxidation may target specific amino acid residues. Exposure to light can also induce degradation. It is crucial to protect this compound from light and extreme pH conditions to minimize degradation.
Stability and Storage Data
| Parameter | Condition | Duration | Recommendation |
| Solid | -20°C, sealed, away from moisture | Up to 24 months | Store in a tightly sealed vial in a freezer. |
| Solution in DMSO | -80°C | Up to 6 months | Aliquot and store in tightly sealed vials. |
| Solution in DMSO | -20°C | Up to 1 month | Aliquot and store in tightly sealed vials. |
Solubility Data
| Solvent | Concentration | Notes |
| DMSO | 50 mg/mL (96.32 mM) | Ultrasonic assistance may be needed. Use newly opened DMSO. |
| Water | 20 mg/mL |
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Difficulty dissolving the compound | Compound has precipitated or is not readily soluble in the chosen solvent. | Use ultrasonic agitation to aid dissolution. Gentle warming can also be applied. Ensure you are using a fresh, high-quality solvent (e.g., hygroscopic DMSO). |
| Inconsistent experimental results | Degradation of the compound due to improper storage or handling. | Ensure the solid compound and solutions are stored at the recommended temperatures and protected from light and moisture. Prepare fresh solutions for critical experiments. Allow the product to equilibrate to room temperature for at least 1 hour before opening the vial. |
| Precipitation in aqueous buffer | Low solubility of the compound in the aqueous buffer. | Consider preparing a concentrated stock solution in an organic solvent like DMSO and then diluting it into the aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system. |
| Unexpected biological activity | Potential degradation of the compound leading to inactive or altered byproducts. | Perform a stability check of your compound stock. If degradation is suspected, it is advisable to use a fresh vial of the compound. |
Experimental Protocols
Representative Protocol: Neuropeptide FF Receptor Binding Assay
This protocol is a general guideline for a competitive binding assay to determine the affinity of test compounds for NPFF receptors using this compound as a reference antagonist.
Materials:
-
HEK293 cells stably expressing human NPFF1 or NPFF2 receptors
-
Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EGTA)
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Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.1% BSA)
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Radiolabeled NPFF ligand (e.g., [¹²⁵I]-YFNPFF)
-
This compound
-
Test compounds
-
96-well plates
-
Scintillation fluid and counter
Procedure:
-
Membrane Preparation:
-
Culture HEK293 cells expressing the target NPFF receptor.
-
Harvest cells and homogenize in ice-cold membrane preparation buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Resuspend the membrane pellet in assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add the following in order:
-
Assay buffer
-
Increasing concentrations of this compound or test compound.
-
Radiolabeled NPFF ligand at a concentration close to its Kd.
-
Cell membranes (typically 10-20 µg of protein per well).
-
-
Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
To determine non-specific binding, include wells with a high concentration of unlabeled NPFF.
-
-
Separation and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Dry the filter plate and add scintillation fluid to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the logarithm of the competitor concentration.
-
Determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.
-
Visualizations
Caption: NPFF signaling pathway and the antagonistic action of RF9.
Caption: Troubleshooting workflow for this compound stability and solubility issues.
References
Technical Support Center: RF9 Hydrochloride Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of RF9 hydrochloride solutions. The following information, including troubleshooting guides and frequently asked questions, is designed to address common issues encountered during experimental procedures.
Troubleshooting Guide: this compound Solution Stability
Unexpected experimental outcomes can often be traced back to the stability of your this compound solution. This guide will help you identify and resolve common issues.
| Problem | Potential Cause | Recommended Solution |
| Precipitation or cloudiness in the solution | - Low temperature: The solution may have been stored at a temperature that is too low, causing the compound to fall out of solution.- Solvent evaporation: The solvent may have evaporated over time, increasing the concentration beyond its solubility limit.- Improper solvent: The chosen solvent may not be appropriate for the desired concentration. | - Gently warm the solution and use sonication to aid in redissolving the compound.[1]- Ensure vials are tightly sealed to prevent solvent evaporation.[2]- Refer to the solubility data to select an appropriate solvent and concentration. For instance, DMSO can dissolve this compound at up to 50 mg/mL with the aid of an ultrasonic bath.[1] |
| Reduced or inconsistent biological activity | - Degradation of this compound: The compound may have degraded due to improper storage conditions (e.g., exposure to light, elevated temperatures, or repeated freeze-thaw cycles).- Incorrect pH: The pH of the final solution may be affecting the stability or activity of the compound. | - Prepare fresh solutions before each experiment whenever possible.[2]- If using stock solutions, aliquot them into single-use vials to minimize freeze-thaw cycles.[2]- Store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month.- For short-term storage of a few days to weeks, refrigeration at 0-4°C is an option.- Protect solutions from light.- Monitor and adjust the pH of your experimental buffer as needed, as pH can influence the stability of similar compounds. |
| Discoloration of the solution (e.g., yellowing) | - Oxidative degradation or photolysis: Exposure to oxygen or light can cause chemical changes in the compound, leading to discoloration. This is a known degradation pathway for structurally similar compounds. | - Purge solutions with an inert gas like nitrogen or argon before sealing the vials to minimize exposure to oxygen.- Store solutions in amber vials or wrap clear vials in foil to protect them from light. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound solutions?
A1: The choice of solvent depends on the desired concentration and experimental application. This compound is soluble in DMSO at concentrations up to 50 mg/mL (with the aid of ultrasound) and in water at up to 20 mg/mL. For in-vivo studies, co-solvents such as PEG300, Tween-80, and SBE-β-CD in saline are often used to achieve the desired concentration and bioavailability.
Q2: What are the optimal storage conditions for this compound solutions?
A2: For long-term storage, it is recommended to store stock solutions at -80°C (for up to 6 months) or -20°C (for up to 1 month) in tightly sealed vials. For short-term storage (days to weeks), refrigeration at 0-4°C is acceptable. To maintain stability, it is best to prepare fresh solutions for each experiment. If you need to use a stock solution, it should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles.
Q3: How can I tell if my this compound solution has degraded?
A3: Visual indicators of degradation can include the appearance of precipitation, cloudiness, or a change in color (e.g., yellowing). However, significant degradation can occur without any visible changes. The most reliable way to assess the stability and purity of your solution is through analytical methods such as High-Performance Liquid Chromatography (HPLC). A reduction in the peak corresponding to this compound and the appearance of new peaks would indicate degradation.
Q4: Should I be concerned about the photostability of this compound?
Q5: Can I filter my this compound solution?
A5: Yes, you can filter-sterilize this compound solutions using a 0.22 µm filter. This is a common practice for solutions intended for cell culture or in-vivo use. Ensure that the filter material is compatible with the solvent used.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (Molecular Weight: 519.08 g/mol )
-
High-purity, anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic water bath
Procedure:
-
Weigh out the required amount of this compound. For 1 mL of a 10 mM stock solution, you will need 5.19 mg.
-
Add the weighed this compound to a sterile vial.
-
Add the appropriate volume of DMSO (in this case, 1 mL).
-
Vortex the solution thoroughly for 1-2 minutes.
-
If the compound is not fully dissolved, place the vial in an ultrasonic water bath for 5-10 minutes. Gentle heating can also be applied if necessary.
-
Once the solution is clear, aliquot it into single-use, tightly sealed vials.
-
Store the aliquots at -20°C for up to one month or at -80°C for up to six months.
Protocol 2: General Forced Degradation Study to Assess Solution Stability
This protocol outlines a general procedure to assess the stability of your this compound solution under various stress conditions. This can help in identifying potential degradation pathways.
Materials:
-
This compound solution (prepared as in Protocol 1)
-
1 M Hydrochloric acid (HCl)
-
1 M Sodium hydroxide (NaOH)
-
30% Hydrogen peroxide (H₂O₂)
-
HPLC system with a UV detector
-
pH meter
Procedure:
-
Acid Hydrolysis: Mix an aliquot of your this compound stock solution with an equal volume of 1 M HCl. Incubate at room temperature or a slightly elevated temperature (e.g., 40-60°C) for a defined period (e.g., 2, 6, 12, and 24 hours).
-
Base Hydrolysis: Mix an aliquot of your stock solution with an equal volume of 1 M NaOH. Incubate under the same conditions as the acid hydrolysis.
-
Oxidative Degradation: Mix an aliquot of your stock solution with an equal volume of 30% H₂O₂. Keep the mixture at room temperature, protected from light, for the same time points.
-
Thermal Degradation: Place an aliquot of the stock solution in an oven at a high temperature (e.g., 70°C) for the defined time points.
-
Photostability: Expose an aliquot of the stock solution to a light source (e.g., a photostability chamber) for a defined period. A control sample should be wrapped in foil to protect it from light.
-
Analysis: At each time point, take a sample from each condition, neutralize the acidic and basic samples, and dilute all samples to an appropriate concentration for HPLC analysis.
-
HPLC Analysis: Analyze the samples using a suitable HPLC method. A reverse-phase C18 column is often a good starting point. Monitor the chromatograms for a decrease in the peak area of the parent this compound and the appearance of new peaks, which would indicate degradation products.
Visualizing Troubleshooting and Degradation Pathways
The following diagrams illustrate the logical flow for troubleshooting this compound solution instability and a conceptual representation of potential degradation pathways.
Caption: A workflow for troubleshooting common issues with this compound solutions.
Caption: Potential degradation pathways for this compound under various stress conditions.
References
Navigating RF9 Hydrochloride Experiments: A Technical Support Troubleshooting Guide
Welcome to the technical support center for researchers utilizing RF9 hydrochloride. This guide provides answers to frequently asked questions and troubleshooting advice for common pitfalls encountered during in vitro and in vivo experiments. A primary focus of this guide is to address the critical, yet often overlooked, dual pharmacology of RF9.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am using RF9 as a Neuropeptide FF (NPFF) receptor antagonist, but I'm observing unexpected stimulatory effects on gonadotropin release. Why is this happening?
This is a critical and well-documented pitfall. While RF9 was initially developed as a potent and selective antagonist for NPFF receptors (NPFFR1/GPR147 and NPFFR2/GPR74), subsequent research has unequivocally demonstrated that it also functions as an agonist at the kisspeptin receptor (KISS1R/GPR54)[1][2][3][4]. This agonistic activity on KISS1R, a potent stimulator of the reproductive axis, is responsible for the observed increases in Gonadotropin-Releasing Hormone (GnRH) and Luteinizing Hormone (LH) secretion[5].
Troubleshooting Steps:
-
Acknowledge Dual Pharmacology: The most crucial step is to recognize that RF9 is not a clean NPFFR antagonist. Your experimental design and data interpretation must account for its KISS1R agonism.
-
Appropriate Controls: To dissect the effects of RF9, include control groups that can differentiate between NPFFR antagonism and KISS1R agonism. This includes using KISS1R knockout (Kiss1r-/-) animals or co-administering a validated KISS1R antagonist. In Kiss1r-/- mice, the stimulatory effect of RF9 on LH secretion is significantly diminished.
-
Re-evaluate Previous Data: If you have historical data using RF9 as a sole NPFFR antagonist, it may need to be re-interpreted in light of its KISS1R agonist activity.
Q2: I'm having trouble dissolving this compound for my experiments. What is the recommended solvent and procedure?
This compound can be challenging to dissolve, and improper preparation can lead to inconsistent results.
Troubleshooting Steps:
-
Recommended Solvents: For in vitro stock solutions, DMSO is commonly used. For in vivo preparations, a multi-component vehicle is often necessary to ensure solubility and biocompatibility.
-
Vehicle Preparation Protocol: A widely used vehicle for subcutaneous or intraperitoneal injection involves a combination of DMSO, PEG300, Tween-80, and saline. A specific protocol is as follows:
-
Dissolve this compound in 10% DMSO.
-
Add 40% PEG300 and mix thoroughly.
-
Add 5% Tween-80 and mix again.
-
Finally, add 45% saline to reach the final volume.
-
-
Aid Dissolution: If you observe precipitation, gentle heating and/or sonication can be used to aid dissolution. Always ensure the solution returns to room temperature and is clear before administration.
-
Storage: Stock solutions in DMSO can be stored at -20°C for one month or -80°C for up to six months. Avoid repeated freeze-thaw cycles.
Q3: What dose of RF9 should I use to investigate its effects on LH release in vivo?
The effective dose of RF9 can vary depending on the animal model and administration route.
Troubleshooting Steps:
-
Dose-Response Studies: It is always recommended to perform a dose-response study in your specific model to determine the optimal concentration.
-
Reported Effective Doses:
-
Intracerebroventricular (i.c.v.) injection in rats: Doses ranging from 1 to 10 nmol have been shown to elicit a significant, dose-dependent increase in plasma LH levels, with peak effects observed around 30 minutes post-injection.
-
Intraperitoneal (i.p.) injection in rats: A dose of 0.1 mg/kg has been reported to be effective.
-
Intravenous (i.v.) bolus in ewes: Doses of 2.1, 6.2, and 12.4 µmol per ewe have been shown to induce a sustained increase in LH plasma concentrations.
-
Q4: My in vitro results are inconsistent when studying RF9's effect on GnRH neuron activity.
Inconsistencies in in vitro experiments with RF9 can stem from its dual pharmacology and technical aspects of the experimental setup.
Troubleshooting Steps:
-
Confirm KISS1R Expression: Ensure the cells or neuronal populations you are studying express KISS1R. The stimulatory effect of RF9 on GnRH neurons is dependent on KISS1R expression.
-
Control for Direct vs. Indirect Effects: RF9 directly activates GnRH neurons through KISS1R, independent of fast amino acid transmission. Your experimental design should account for this direct action.
-
Electrophysiology Considerations: When performing patch-clamp electrophysiology on GnRH neurons, be aware that RF9 induces an inward current, similar to kisspeptin. Ensure your recording conditions are optimized to detect such changes.
-
Calcium Imaging: In KISS1R-expressing cells, RF9 stimulates intracellular calcium release. Use appropriate controls, such as untransfected cells, to confirm the specificity of the response.
Quantitative Data Summary
The following tables summarize key quantitative data from published studies on this compound.
Table 1: In Vitro Binding Affinity and Potency of RF9
| Parameter | Receptor | Cell Line | Value | Reference |
| Ki | hNPFF1R | 58 nM | ||
| Ki | hNPFF2R | 75 nM | ||
| Kd | KISS1R | CHO-KISS1R | 1.6 x 10-5 M | |
| EC50 (Ca2+ release) | KISS1R | CHO-KISS1R | 3.0 x 10-6 M | |
| EC50 (IP accumulation) | KISS1R | CHO-KISS1R | 1.6 x 10-7 M |
Table 2: In Vivo Effects of RF9 on Plasma LH Levels
| Animal Model | Administration Route | Dose | Peak LH Response | Time to Peak | Reference |
| Male Rat | i.c.v. | 10 nmol | Significant increase | 30 min | |
| Male Rat | i.p. | 0.1 mg/kg | Modest stimulation | - | |
| Ewe (anoestrous) | i.v. bolus | 12.4 µmol/ewe | Sustained increase | - |
Experimental Protocols
Protocol 1: In Vivo Assessment of RF9-Induced LH Release in Rats
-
Animal Model: Adult male rats with intracerebroventricular (i.c.v.) cannulae.
-
RF9 Preparation: Dissolve this compound in a sterile vehicle (e.g., 0.9% saline or the DMSO/PEG300/Tween-80/saline vehicle described in Q2).
-
Administration: Administer RF9 via i.c.v. injection at doses ranging from 1 to 10 nmol in a volume of 5 µL. The control group should receive a vehicle injection.
-
Blood Sampling: Collect serial blood samples from the tail vein or a catheter at baseline (0 min) and at 15, 30, 60, and 120 minutes post-injection.
-
Hormone Analysis: Centrifuge blood samples to separate plasma and store at -20°C until analysis. Measure plasma LH concentrations using a specific radioimmunoassay (RIA) or ELISA kit.
-
Control Experiment: To confirm the role of KISS1R, pre-treat a group of animals with a KISS1R antagonist before RF9 administration. A significant attenuation of the LH surge would confirm the KISS1R-mediated effect.
Protocol 2: Electrophysiological Recording of GnRH Neuron Activity
-
Animal Model: Use transgenic mice expressing a fluorescent reporter (e.g., GFP) under the control of the GnRH promoter to facilitate neuron identification.
-
Brain Slice Preparation: Prepare acute coronal brain slices (250-300 µm) containing the preoptic area.
-
Recording: Perform whole-cell patch-clamp recordings from identified GnRH-GFP neurons.
-
RF9 Application: Bath-apply RF9 at various concentrations (e.g., 100 nM to 10 µM) to the brain slice.
-
Data Acquisition: Record changes in membrane potential, firing rate, and inward currents.
-
Control Experiments:
-
To test for direct effects, block fast synaptic transmission using antagonists for GABA and glutamate receptors (e.g., bicuculline and CNQX/AP5).
-
To confirm KISS1R dependency, perform recordings in brain slices from Kiss1r-/- mice. The absence of an RF9-induced response in these mice would confirm the mechanism.
-
Visualizations
Caption: RF9's dual mechanism of action.
Caption: Troubleshooting workflow for unexpected RF9 results.
References
- 1. RF9 Acts as a KISS1R Agonist In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RF9 Acts as a KISS1R Agonist In Vivo and In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Interpretation of dose-response curves for luteinizing hormone release by gonadotropin-releasing hormone, related peptides, and leukotriene C4 according to a hormone/receptor/effector model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RF9 excitation of GnRH neurons is dependent upon Kiss1r in the adult male and female mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
RF9 Hydrochloride In Vivo Solution Preparation: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to preparing RF9 hydrochloride solutions for in vivo experiments. It includes frequently asked questions (FAQs) and troubleshooting guides to address common challenges during the preparation process.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a stock solution of this compound. It has a high solubility of 50 mg/mL with the aid of ultrasonication.[1] When preparing the stock solution, it is crucial to use newly opened, hygroscopic DMSO, as its water content can significantly impact the solubility of the product.[1]
Q2: What are the recommended storage conditions and stability for this compound stock solutions?
A2: Once prepared, stock solutions should be aliquoted and stored to avoid repeated freeze-thaw cycles.[1] For long-term storage, it is recommended to store the stock solution at -80°C for up to 6 months or at -20°C for up to 1 month in sealed, moisture-free vials.[1]
Q3: How should the final working solution for in vivo experiments be prepared and stored?
A3: It is highly recommended to prepare the working solution for in vivo experiments fresh on the day of use to ensure its stability and efficacy.[1]
Q4: What are some common vehicles for administering this compound in vivo?
A4: Two common vehicle formulations are:
-
A mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
-
A mixture of 10% DMSO and 90% (20% SBE-β-CD in Saline).
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation or phase separation occurs during preparation. | The compound may not be fully dissolved in the solvent mixture. | Gently heat the solution and/or use sonication to aid in dissolution. Ensure each solvent is added sequentially and mixed thoroughly before adding the next. |
| The final solution is not clear. | Incomplete dissolution or precipitation of this compound. | Verify the correct solvent ratios and follow the recommended protocol precisely. Use heat and/or sonication as needed to achieve a clear solution. |
| Difficulty dissolving this compound in DMSO. | The DMSO may have absorbed moisture, reducing its solvating power. | Use a fresh, unopened bottle of hygroscopic DMSO for preparing stock solutions. |
| Inconsistent experimental results. | Degradation of the this compound solution. | Always prepare the final working solution fresh on the day of the experiment. Avoid repeated freeze-thaw cycles of the stock solution by storing it in aliquots. |
Quantitative Data Summary
Solubility of this compound
| Solvent | Concentration | Notes |
| DMSO | 50 mg/mL (96.32 mM) | Requires ultrasonic assistance. |
In Vivo Formulation Examples
| Protocol | Solvent Composition | Final Concentration |
| 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL (4.01 mM) |
| 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL (4.01 mM) |
Experimental Protocols
Protocol 1: Preparation of this compound Solution (DMSO/PEG300/Tween-80/Saline Vehicle)
This protocol describes the preparation of a 1 mL working solution with a final concentration of ≥ 2.08 mg/mL.
Materials:
-
This compound
-
DMSO (hygroscopic, newly opened)
-
PEG300
-
Tween-80
-
Saline
Procedure:
-
Prepare a 20.8 mg/mL stock solution of this compound in DMSO.
-
In a sterile tube, add 100 µL of the this compound DMSO stock solution.
-
Add 400 µL of PEG300 to the tube and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is homogeneous.
-
Add 450 µL of Saline to bring the final volume to 1 mL.
-
If any precipitation is observed, gently warm the solution or sonicate until it becomes clear.
Protocol 2: Preparation of this compound Solution (DMSO/SBE-β-CD in Saline Vehicle)
This protocol describes the preparation of a 1 mL working solution with a final concentration of ≥ 2.08 mg/mL.
Materials:
-
This compound
-
DMSO (hygroscopic, newly opened)
-
20% SBE-β-CD in Saline
Procedure:
-
Prepare a 20.8 mg/mL stock solution of this compound in DMSO.
-
In a sterile tube, add 100 µL of the this compound DMSO stock solution.
-
Add 900 µL of 20% SBE-β-CD in Saline.
-
Mix thoroughly until a clear solution is obtained.
-
If necessary, use gentle heating or sonication to aid dissolution.
Visualizations
Caption: Experimental workflow for this compound solution preparation.
References
Technical Support Center: Synthesis of RF9 Hydrochloride
Welcome to the technical support center for the synthesis of RF9 hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during the synthesis of RF9, a potent neuropeptide FF receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is the most effective method for synthesizing RF9 to achieve high yield and purity?
A1: The most effective method for RF9 synthesis is Fmoc solid-phase peptide synthesis (SPPS). Specifically, using COMU ( (1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) as an activating agent with DIPEA (N,N-diisopropylethylamine) for the final coupling step of 1-adamantanecarboxylic acid has been shown to provide the highest yield and purity, avoiding the formation of by-products.[1][2]
Q2: I'm observing a significant impurity in my final product. What could it be?
A2: A common impurity observed during RF9 synthesis, particularly when using standard coupling reagents like DIC/HOBt, is the side-product Arg-Phe-NH2.[2] This occurs due to incomplete coupling of the 1-adamantanecarboxylic acid to the N-terminus of the peptide. Utilizing the more efficient COMU/DIPEA coupling chemistry can minimize the formation of this impurity.[1][2]
Q3: How should I purify the crude RF9 peptide after cleavage from the resin?
A3: The standard and most effective method for purifying crude RF9 peptide is reversed-phase high-performance liquid chromatography (RP-HPLC). A C18 column is typically used with a gradient of acetonitrile in water, both containing 0.1% trifluoroacetic acid (TFA) as an ion-pairing agent to improve peak shape.
Q4: After HPLC purification, my peptide is a TFA salt. How do I convert it to the hydrochloride salt?
A4: There are two common methods to convert the purified peptide TFA salt to the hydrochloride salt:
-
Lyophilization from HCl Solution: Dissolve the purified peptide in a dilute HCl solution (e.g., 100 mM HCl) and then lyophilize. This process is repeated multiple times to ensure complete exchange of the counter-ion.
-
Ion-Exchange Chromatography: This method involves using a suitable ion-exchange column, eluting with hydrochloric acid.
Q5: What are some general side reactions to be aware of during Fmoc SPPS of peptides like RF9?
A5: Besides incomplete coupling, other potential side reactions in Fmoc SPPS include:
-
Diketopiperazine formation: This can occur at the dipeptide stage, leading to cleavage from the resin.
-
Aspartimide formation: If the sequence contains an aspartic acid residue, it can cyclize to form a stable five-membered ring, which can lead to epimerization.
-
Racemization: Activation of amino acids can sometimes lead to a loss of chiral purity.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Final Yield | 1. Incomplete coupling reactions. | 1a. Use a more efficient coupling reagent like COMU/DIPEA, especially for the sterically hindered 1-adamantanecarboxylic acid. 1b. Increase the excess of amino acid and coupling reagents. 1c. Perform a double coupling for difficult residues. |
| 2. Peptide aggregation on the resin. | 2a. Use a high-swelling resin with a low substitution level. 2b. Change the synthesis solvent to NMP (N-Methyl-2-pyrrolidone) or add chaotropic salts like LiCl. | |
| 3. Premature cleavage of the peptide from the resin. | 3a. Ensure the appropriate resin is used for the desired C-terminal amide. 3b. Avoid strongly acidic conditions during intermediate steps. | |
| 4. Inefficient precipitation of the cleaved peptide. | 4a. Use a larger volume of cold diethyl ether for precipitation. 4b. Ensure the peptide is fully dissolved in the cleavage cocktail before precipitation. | |
| Presence of Arg-Phe-NH2 Impurity | Incomplete coupling of 1-adamantanecarboxylic acid. | 1a. Switch from DIC/HOBt to the more efficient COMU/DIPEA coupling system for this step. 1b. Increase the reaction time and/or temperature for the final coupling step. |
| Poor HPLC Peak Shape | 1. Peptide aggregation. | 1a. Add organic acids like formic acid to the mobile phase. 1b. Increase the column temperature. |
| 2. Improper sample dissolution. | 2a. Ensure the crude peptide is fully dissolved in the injection solvent, which should be compatible with the mobile phase. | |
| Incomplete Fmoc Deprotection | Steric hindrance or aggregation. | 1a. Increase the deprotection time with 20% piperidine in DMF. 1b. Perform a second deprotection step. |
| Difficulty in Converting to Hydrochloride Salt | Residual TFA. | 1a. Perform multiple lyophilization cycles from HCl solution. 1b. Use a sufficient excess of HCl during the lyophilization process. |
Experimental Protocols
Protocol 1: Fmoc Solid-Phase Synthesis of RF9
This protocol outlines the manual synthesis of RF9 on a Rink Amide resin.
1. Resin Preparation:
- Swell Rink Amide resin (0.1 mmol scale) in N,N-dimethylformamide (DMF) for 1 hour in a reaction vessel.
- Drain the DMF.
2. Fmoc Deprotection:
- Add 20% piperidine in DMF to the resin.
- Agitate for 5 minutes.
- Drain the solution.
- Add fresh 20% piperidine in DMF and agitate for 15 minutes.
- Drain and wash the resin thoroughly with DMF (5 times), isopropanol (3 times), and finally DMF (5 times).
- Perform a Kaiser test to confirm the presence of a free amine.
3. Amino Acid Coupling (Fmoc-Arg(Pbf)-OH):
- In a separate vial, dissolve Fmoc-Arg(Pbf)-OH (0.3 mmol, 3 eq), HCTU (0.3 mmol, 3 eq), and DIPEA (0.6 mmol, 6 eq) in DMF.
- Add the activated amino acid solution to the resin.
- Agitate for 2 hours at room temperature.
- Drain and wash the resin as described in step 2.
- Perform a Kaiser test to confirm complete coupling (negative result).
4. Final Coupling (1-Adamantanecarboxylic Acid):
- After deprotection of the final Fmoc group from the Arginine residue, wash the resin as described in step 2.
- In a separate vial, dissolve 1-adamantanecarboxylic acid (0.3 mmol, 3 eq), COMU (0.3 mmol, 3 eq), and DIPEA (0.6 mmol, 6 eq) in DMF.
- Add the activated solution to the resin.
- Agitate for 2 hours at room temperature.
- Drain and wash the resin with DMF (5 times), DCM (3 times), and methanol (3 times).
- Dry the resin under vacuum.
Protocol 2: Cleavage, Purification, and Salt Conversion
1. Cleavage from Resin:
- Prepare a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).
- Add the cleavage cocktail to the dried resin.
- Agitate for 2-3 hours at room temperature.
- Filter the resin and collect the filtrate.
2. Peptide Precipitation and Purification:
- Add the TFA filtrate to a 50-fold excess of cold diethyl ether.
- A white precipitate of the crude peptide will form.
- Centrifuge the mixture to pellet the peptide.
- Wash the pellet with cold diethyl ether and dry under vacuum.
- Purify the crude peptide by RP-HPLC using a C18 column and a water/acetonitrile gradient with 0.1% TFA.
- Collect the fractions containing the pure peptide and lyophilize.
3. Conversion to Hydrochloride Salt:
- Dissolve the lyophilized peptide (TFA salt) in 10 mM HCl.
- Freeze the solution and lyophilize overnight.
- Repeat the dissolution in 10 mM HCl and lyophilization two more times to ensure complete conversion to the hydrochloride salt.
Visualizations
References
RF9 hydrochloride quality control and purity testing
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the quality control and purity testing of RF9 hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective antagonist of the Neuropeptide FF (NPFF) receptors, NPFF1R and NPFF2R, with Ki values of 58 nM and 75 nM, respectively[1][2][3]. As a member of the G protein-coupled receptor superfamily, NPFF receptors are involved in various physiological processes, including pain modulation, cardiovascular regulation, and hormonal control[4][5]. This compound works by blocking the binding of endogenous NPFF peptides to these receptors, thereby inhibiting their downstream signaling pathways.
Q2: What are the recommended storage conditions for this compound?
A2: For long-term storage, this compound should be kept at -20°C in a tightly sealed container, away from moisture. Under these conditions, the product can be stored for up to 24 months. If you prepare stock solutions, it is recommended to store them in aliquots in tightly sealed vials at -20°C for up to one month, or at -80°C for up to six months. Before use, allow the product to equilibrate to room temperature for at least one hour prior to opening the vial.
Q3: What are the typical quality control specifications for this compound?
A3: While a specific certificate of analysis for every batch may vary, typical quality control specifications for a high-purity batch of this compound intended for research purposes are summarized in the table below. These specifications are based on common standards for peptide-based pharmaceuticals.
Quality Control Specifications
| Parameter | Specification | Test Method |
| Appearance | White to off-white solid | Visual Inspection |
| Identity | Conforms to the expected structure | ¹H NMR, ¹³C NMR, MS |
| Purity (HPLC) | ≥98% | Reverse-Phase HPLC |
| Molecular Weight | 519.08 g/mol (as hydrochloride salt) | Mass Spectrometry (ESI-MS) |
| Molecular Formula | C₂₆H₃₉ClN₆O₃ | Elemental Analysis |
| Solubility | Soluble in DMSO (≥50 mg/mL with sonication) | Visual Inspection |
| Residual Solvents | To be reported | GC-HS |
| Water Content | To be reported | Karl Fischer Titration |
Troubleshooting Guides
This section addresses common issues that may be encountered during the quality control and purity testing of this compound.
High-Performance Liquid Chromatography (HPLC) Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Peak Tailing | 1. Column degradation. 2. Interaction of the basic arginine residue with acidic silanols on the column. 3. Column overload. | 1. Replace the column. 2. Use a mobile phase with a counter-ion (e.g., trifluoroacetic acid) to mask silanol interactions. Use a base-deactivated column. 3. Reduce the injection volume or sample concentration. |
| Ghost Peaks | 1. Contamination in the mobile phase or injector. 2. Carryover from a previous injection. | 1. Use fresh, high-purity solvents and filter the mobile phase. 2. Implement a needle wash step with a strong solvent between injections. |
| Irreproducible Retention Times | 1. Inconsistent mobile phase composition. 2. Fluctuations in column temperature. 3. Air bubbles in the pump. | 1. Prepare fresh mobile phase and ensure accurate mixing. 2. Use a column oven to maintain a stable temperature. 3. Degas the mobile phase and prime the pump. |
| Low Signal Intensity | 1. Incorrect detector wavelength. 2. Sample degradation. 3. Low sample concentration. | 1. Set the UV detector to the appropriate wavelength for peptide bond absorbance (typically 210-220 nm) or the specific absorbance of RF9. 2. Ensure proper storage and handling of the sample. 3. Increase the sample concentration. |
Mass Spectrometry (MS) Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Ion Abundance | 1. Inefficient ionization. 2. Presence of non-volatile salts in the sample. 3. Suboptimal instrument parameters. | 1. Optimize the mobile phase composition for electrospray ionization (e.g., add 0.1% formic acid). 2. Desalt the sample prior to analysis. 3. Adjust parameters such as capillary voltage, nebulizing gas pressure, and drying gas temperature. |
| Presence of Adducts (e.g., [M+Na]⁺, [M+K]⁺) | Contamination from glassware or solvents. | Use high-purity solvents and clean glassware. The use of volatile buffers like ammonium formate can sometimes reduce sodium adduct formation. |
| In-source Fragmentation | High cone voltage or source temperature. | Reduce the cone voltage and/or source temperature to minimize fragmentation in the ion source. |
Experimental Protocols
Purity Determination by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
This method is suitable for determining the purity of this compound.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient:
Time (min) % Mobile Phase B 0 10 25 70 30 90 35 10 | 40 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 214 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve this compound in Mobile Phase A to a concentration of 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
Identity Confirmation by Mass Spectrometry (MS)
This protocol is for the confirmation of the molecular weight of RF9.
-
Instrumentation: Electrospray Ionization Mass Spectrometer (ESI-MS).
-
Sample Preparation: Dissolve the RF9 product in a 50:50 mixture of acetonitrile and water containing 0.1% formic acid to a concentration of approximately 10 µg/mL. Sonicate for 15 minutes before analysis.
-
Infusion: Introduce the sample into the mass spectrometer at a flow rate of 3-5 µL/min.
-
Ionization Mode: Positive ion mode.
-
Instrument Parameters:
-
Capillary Voltage: ~4.5 kV
-
Nebulizing Gas Pressure: ~12 psi
-
Drying Gas Flow Rate: ~8 L/min
-
Drying Temperature: ~280°C
-
-
Scan Range: m/z 100-1000.
-
Expected Result: A prominent peak corresponding to the protonated molecule [M+H]⁺ of the RF9 free base at m/z 483.3.
Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
This general protocol outlines the steps for structural confirmation of this compound.
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).
-
Experiments:
-
¹H NMR: Acquire a standard proton NMR spectrum to observe the chemical shifts, multiplicities, and integrations of the hydrogen atoms.
-
¹³C NMR: Acquire a proton-decoupled carbon NMR spectrum to identify the number and types of carbon environments.
-
-
Data Analysis: Compare the obtained spectra with the expected chemical shifts and coupling constants for the structure of RF9. The presence of characteristic peaks for the adamantane, arginine, and phenylalanine residues will confirm the structure.
Visualizations
References
- 1. This compound|COA [dcchemicals.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. RF9 (hydrochloride) - MedChem Express [bioscience.co.uk]
- 4. Neuropeptide FF/neuropeptide AF receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. Neuropeptide FF receptor - Wikipedia [en.wikipedia.org]
Validation & Comparative
Validating the Antagonist Activity of RF9 Hydrochloride: A Comparative Guide
For researchers and professionals in drug development, understanding the precise pharmacological profile of a compound is paramount. This guide provides an objective comparison of RF9 hydrochloride, a noted antagonist of Neuropeptide FF (NPFF) receptors, with alternative compounds. It includes supporting experimental data, detailed protocols for key validation assays, and visualizations of relevant biological pathways and workflows to aid in experimental design and data interpretation.
Executive Summary
This compound is a potent and selective antagonist for the Neuropeptide FF (NPFF) receptors, NPFF1R and NPFF2R, with Ki values of 58 nM and 75 nM, respectively.[1] It has demonstrated efficacy in blocking NPFF-induced effects both in vitro and in vivo. However, a critical aspect of its pharmacology is its dual activity as an agonist for the Kisspeptin receptor (KISS1R). This off-target activity necessitates careful consideration and control in experimental design to ensure that observed effects are specifically due to NPFF receptor antagonism. This guide presents a comparative analysis of this compound and an alternative NPFF receptor antagonist, BIBP3226, to assist researchers in selecting the appropriate tool for their studies.
Comparative Analysis of NPFF Receptor Antagonists
The selection of an appropriate antagonist is crucial for elucidating the physiological roles of NPFF receptors. This section provides a comparative overview of this compound and BIBP3226.
| Compound | Target(s) | Ki (nM) | Agonist Activity | Reference |
| This compound | hNPFF1R | 58 | KISS1R (EC50 = 160 nM for IP accumulation; 3.0 µM for Ca2+ mobilization) | [1][2] |
| hNPFF2R | 75 | [1] | ||
| BIBP3226 | rNPY Y1 | 1.1 | - | [3] |
| hNPFF2 | 79 | - | ||
| rNPFF | 108 | - |
Key Considerations:
-
Potency and Selectivity: this compound exhibits high potency for both NPFF1 and NPFF2 receptors. While BIBP3226 also antagonizes NPFF receptors, it is primarily characterized as a potent and selective Neuropeptide Y Y1 (NPY Y1) receptor antagonist.
-
Off-Target Effects: The most significant consideration for this compound is its agonist activity at the KISS1R. This can confound experimental results, particularly in studies related to reproductive biology and other systems where kisspeptin signaling is relevant. Researchers using this compound should incorporate appropriate controls to mitigate this off-target effect, such as using cell lines that do not express KISS1R or co-administration with a KISS1R antagonist.
-
Alternative Compounds: BIBP3226 represents an alternative for antagonizing NPFF receptors, although its potent activity at the NPY Y1 receptor must also be taken into account. The choice between RF9 and BIBP3226 will depend on the specific experimental context and the potential for confounding effects from their respective off-target activities.
Experimental Protocols for Validating Antagonist Activity
This section provides detailed methodologies for key experiments to validate the antagonist activity of compounds like this compound.
Radioligand Binding Assay for NPFF Receptors
This assay determines the binding affinity of a test compound to NPFF receptors by measuring its ability to compete with a radiolabeled ligand.
Workflow for NPFF Receptor Radioligand Binding Assay
References
- 1. RF9, a potent and selective neuropeptide FF receptor antagonist, prevents opioid-induced tolerance associated with hyperalgesia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RF9 Acts as a KISS1R Agonist In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The first highly potent and selective non-peptide neuropeptide Y Y1 receptor antagonist: BIBP3226 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of RF9 Hydrochloride and BIBP-3226 for Neuropeptide Receptor Research
In the field of neuropeptide research, the selective modulation of receptor activity is crucial for elucidating physiological functions and for the development of novel therapeutics. This guide provides a detailed comparison of two widely used antagonists: RF9 hydrochloride, a potent and selective Neuropeptide FF (NPFF) receptor antagonist, and BIBP-3226, the first potent and selective non-peptide antagonist for the Neuropeptide Y (NPY) Y1 receptor. This analysis is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their respective pharmacological profiles, supported by experimental data.
Introduction to this compound and BIBP-3226
This compound is recognized for its high affinity and selectivity as an antagonist for the two Neuropeptide FF receptors, NPFF1 and NPFF2.[1][2] It has been instrumental in studying the physiological roles of the NPFF system, including its involvement in pain modulation, opioid tolerance, and cardiovascular regulation.[3][4] Notably, RF9 is reported to have improved selectivity over Neuropeptide Y receptors when compared to older compounds like BIBP-3226.[5]
BIBP-3226 was a pioneering non-peptide antagonist developed for the Neuropeptide Y Y1 receptor. Its development was a significant step in understanding the function of the NPY system, which is implicated in appetite, anxiety, and blood pressure control. While highly potent and selective for the NPY Y1 receptor, BIBP-3226 has also been shown to possess affinity for NPFF receptors, making it a valuable tool for comparative studies but also highlighting the potential for off-target effects.
Comparative Pharmacological Data
The following tables summarize the quantitative data on the binding affinities of this compound and BIBP-3226 for their primary targets and other relevant receptors.
Table 1: Binding Affinities (Ki) of this compound and BIBP-3226 at Human Neuropeptide FF (NPFF) Receptors
| Compound | hNPFF1R Ki (nM) | hNPFF2R Ki (nM) |
| This compound | 58 | 75 |
| BIBP-3226 | 12 | 461 |
Data sourced from Simonin F, et al. (2006).
Table 2: Binding Affinities (Ki) of this compound and BIBP-3226 at the Human Neuropeptide Y (NPY) Y1 Receptor
| Compound | hNPY Y1R Ki (nM) |
| This compound | >10,000* |
| BIBP-3226 | 7 |
*No competition was observed at doses up to 10 µM. Data for BIBP-3226 sourced from Rudolf K, et al. (1994).
Signaling Pathways
Both NPFF and NPY receptors are G protein-coupled receptors (GPCRs) that modulate intracellular signaling cascades. The diagrams below illustrate their primary signaling mechanisms.
Caption: NPFF Receptor Signaling Pathway.
Caption: NPY Y1 Receptor Signaling Pathway.
Experimental Protocols
The characterization of this compound and BIBP-3226 involves several key in vitro assays. Below are detailed methodologies for these experiments.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.
Caption: Radioligand Binding Assay Workflow.
Protocol:
-
Membrane Preparation: Cell membranes expressing the receptor of interest (e.g., NPFF1, NPFF2, or NPY Y1) are prepared from cultured cells or tissue homogenates. Protein concentration is determined using a standard protein assay.
-
Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl2) is prepared.
-
Incubation: In a 96-well plate, the cell membranes are incubated with a fixed concentration of a specific radioligand (e.g., [¹²⁵I]YVP for hNPFF1R, [¹²⁵I]Tyr-NPFF for hNPFF2R, or [¹²⁵I]NPY for hNPY Y1R) and a range of concentrations of the unlabeled test compound (this compound or BIBP-3226).
-
Non-specific Binding: A parallel set of incubations is performed in the presence of a high concentration of a non-radiolabeled ligand to determine non-specific binding.
-
Equilibration: The mixture is incubated to allow binding to reach equilibrium (e.g., 60-90 minutes at 30°C).
-
Filtration: The incubation is terminated by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand. The filter is then washed with ice-cold buffer to remove unbound radioligand.
-
Quantification: The radioactivity retained on the filter is measured using a scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting non-specific binding from total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.
Functional Assays: cAMP Accumulation and GTPγS Binding
Functional assays are essential to determine whether a ligand acts as an agonist or an antagonist.
cAMP Accumulation Assay Protocol: This assay measures the ability of a compound to modulate the production of cyclic AMP (cAMP), a second messenger whose synthesis is regulated by adenylyl cyclase.
-
Cell Culture: Cells expressing the receptor of interest are cultured in appropriate media.
-
Assay Setup: Cells are seeded in a multi-well plate and incubated.
-
Antagonist Pre-incubation: To test for antagonist activity, cells are pre-incubated with various concentrations of the test compound (this compound or BIBP-3226).
-
Agonist Stimulation: An agonist for the receptor is then added to stimulate a response. For Gi-coupled receptors, adenylyl cyclase is often stimulated with forskolin to produce a measurable baseline of cAMP, and the inhibitory effect of the agonist is measured.
-
Cell Lysis and Detection: After incubation, the cells are lysed, and the intracellular cAMP levels are measured using a variety of methods, such as enzyme-linked immunosorbent assay (ELISA) or commercially available kits based on fluorescence or luminescence.
-
Data Analysis: The ability of the antagonist to block the agonist-induced change in cAMP levels is quantified to determine its potency (IC50).
[³⁵S]GTPγS Binding Assay Protocol: This assay measures the activation of G proteins, a proximal event in GPCR signaling.
-
Membrane Preparation: As with the radioligand binding assay, cell membranes expressing the receptor and its coupled G protein are prepared.
-
Assay Buffer: A buffer containing GDP is used to ensure that G proteins are in their inactive state at the beginning of the assay.
-
Incubation: Membranes are incubated with a fixed concentration of [³⁵S]GTPγS (a non-hydrolyzable analog of GTP), an agonist, and varying concentrations of the test antagonist (this compound or BIBP-3226).
-
Equilibration: The reaction is allowed to proceed for a set time at a specific temperature (e.g., 60 minutes at 30°C).
-
Termination and Filtration: The assay is terminated by rapid filtration, and the amount of [³⁵S]GTPγS bound to the G proteins is quantified by scintillation counting.
-
Data Analysis: The antagonist's ability to inhibit the agonist-stimulated [³⁵S]GTPγS binding is measured to determine its potency.
Conclusion
Both this compound and BIBP-3226 are invaluable tools for investigating the complex roles of the NPFF and NPY systems. The choice between these two compounds will largely depend on the specific research question.
-
This compound is the preferred antagonist for studies specifically targeting the NPFF receptors , owing to its high potency and, crucially, its superior selectivity over NPY receptors. This minimizes the potential for confounding results due to off-target effects on the NPY system.
-
BIBP-3226 remains a cornerstone for research focused on the NPY Y1 receptor . However, its affinity for NPFF receptors, particularly NPFF1, should be taken into consideration when interpreting data, especially in systems where both receptor types are expressed.
For researchers aiming to dissect the distinct physiological roles of these two neuropeptide systems, the use of both compounds in parallel experiments can provide a more complete and nuanced understanding of their individual contributions. The detailed protocols and comparative data presented in this guide are intended to facilitate the design and interpretation of such experiments.
References
- 1. Neuropeptide FF/neuropeptide AF receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. Neuropeptide FF - Wikipedia [en.wikipedia.org]
- 3. Apparent affinity and potency of BIBP3226, a non-peptide neuropeptide Y receptor antagonist, on purported neuropeptide Y Y1, Y2 and Y3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural basis of ligand binding modes at the neuropeptide Y Y1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Specificity of RF9 Hydrochloride: A Comparative Guide to Off-Target Effects
For researchers and drug development professionals, understanding the full spectrum of a compound's interactions is paramount. RF9 hydrochloride, a potent and selective antagonist of Neuropeptide FF (NPFF) receptors, holds promise in various research applications. However, a comprehensive evaluation of its off-target effects is crucial for the accurate interpretation of experimental results and for gauging its therapeutic potential. This guide provides a comparative framework for assessing the off-target profile of this compound, outlines relevant experimental protocols, and discusses potential alternative compounds.
While direct, publicly available high-throughput screening data on the off-target profile of this compound is limited, this guide offers a roadmap for its characterization. By employing established methodologies and comparing its activity against relevant alternatives, researchers can build a comprehensive understanding of its selectivity.
On-Target Activity of this compound
This compound is recognized for its high affinity and selectivity for the two subtypes of the NPFF receptor, NPFF1R and NPFF2R. This antagonism has been shown to block NPFF-induced physiological responses, such as alterations in blood pressure and heart rate, making it a valuable tool for studying the physiological roles of the NPFF system.
Comparison with Alternative NPFF Receptor Antagonists
To contextualize the selectivity of this compound, a comparative analysis against other known NPFF receptor antagonists is essential. Two such compounds are BIBO 3304 and BIIE 0246, which are well-characterized antagonists for the related Neuropeptide Y (NPY) receptors but may also exhibit cross-reactivity with NPFF receptors.
| Compound | Primary Target(s) | Reported Ki or IC50 Values | Potential for Off-Target Effects on NPFF Receptors |
| This compound | NPFF1R, NPFF2R | Ki values in the low nanomolar range | High selectivity for NPFF receptors is reported, but comprehensive off-target screening data is not widely available. |
| BIBO 3304 | NPY Y1 receptor | Potent Y1 antagonist | May exhibit cross-reactivity with other G protein-coupled receptors (GPCRs), including NPFF receptors, due to structural similarities in the ligand-binding pockets of related peptide receptors. |
| BIIE 0246 | NPY Y2 receptor | Potent Y2 antagonist | Similar to BIBO 3304, the potential for interaction with NPFF receptors should be experimentally determined to assess its selectivity. |
Table 1. Comparative Overview of NPFF and NPY Receptor Antagonists. This table summarizes the primary targets and known characteristics of this compound and two common NPY receptor antagonists. A thorough off-target assessment would be required to quantify the selectivity profile of each compound against a broad panel of receptors.
Experimental Protocols for Assessing Off-Target Effects
A comprehensive evaluation of off-target interactions involves a multi-tiered approach, combining in silico predictions with in vitro and in vivo experimental validation.
In Vitro Off-Target Screening
The most direct method to identify off-target interactions is to screen the compound against a large panel of known biological targets. Several contract research organizations (CROs) offer commercially available screening panels, such as the Eurofins Discovery's gpcrMAX panel or the DiscoverX GPCRscan®.[1][2] These panels typically include a wide array of G protein-coupled receptors (GPCRs), ion channels, kinases, and other enzymes.
Workflow for Off-Target Profiling:
Figure 1. Experimental Workflow for Off-Target Characterization. This diagram illustrates a typical workflow for identifying and validating the off-target effects of a small molecule like this compound, starting from initial screening to in vivo validation.
A critical step in this process is the use of functional assays to confirm whether a binding hit translates into a biological effect. Two common and robust functional assays for GPCRs are the radioligand displacement assay and the GTPγS binding assay.
Radioligand Displacement Assay Protocol
This assay measures the ability of a test compound to displace a radiolabeled ligand that is known to bind to a specific receptor.
-
Preparation of Cell Membranes: Prepare cell membranes from a cell line recombinantly expressing the target receptor.
-
Incubation: Incubate the cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of the test compound (e.g., this compound).
-
Separation: Separate the bound from the unbound radioligand, typically by rapid filtration through a glass fiber filter.
-
Quantification: Quantify the amount of radioactivity retained on the filter using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). This value can be converted to an inhibition constant (Ki) using the Cheng-Prusoff equation.
GTPγS Binding Assay Protocol
This functional assay measures the activation of G proteins following agonist binding to a GPCR. For an antagonist like this compound, this assay would be used in competition with a known agonist for the target receptor.
-
Membrane Preparation: Prepare cell membranes expressing the receptor of interest.
-
Incubation: Incubate the membranes with a known agonist for the receptor in the presence of varying concentrations of the antagonist (this compound). Add [35S]GTPγS, a non-hydrolyzable analog of GTP.
-
Reaction Termination: Stop the reaction by rapid filtration.
-
Quantification: Measure the amount of [35S]GTPγS bound to the G proteins using a scintillation counter.
-
Data Analysis: Determine the ability of the antagonist to inhibit the agonist-stimulated [35S]GTPγS binding and calculate its potency (IC50 or Ki).
Signaling Pathway Considerations
When evaluating off-target effects, it is crucial to consider the downstream signaling pathways that may be affected. GPCRs can couple to various G proteins (e.g., Gs, Gi/o, Gq/11), leading to diverse intracellular responses.
Figure 2. Generalized GPCR Signaling Pathways. This diagram illustrates the primary signaling cascades initiated by GPCR activation through different G protein subtypes. An off-target interaction of this compound could potentially modulate any of these pathways.
Conclusion
A thorough understanding of the off-target effects of this compound is indispensable for its effective use in research and for any future translational considerations. While its selectivity for NPFF receptors is a key feature, a systematic and unbiased assessment of its interactions with a broad range of other molecular targets is necessary. This guide provides a framework for such an evaluation, emphasizing the importance of comparative analysis and the application of robust experimental protocols. By diligently characterizing its selectivity profile, the scientific community can confidently leverage the capabilities of this compound while being fully aware of its potential limitations.
References
Control Experiments for RF9 Hydrochloride Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of control experiments for studies involving RF9 hydrochloride, a putative antagonist of the neuropeptide FF (NPFF) receptor system. The information presented here is intended to assist researchers in designing robust experiments to elucidate the pharmacological properties of RF9 and similar compounds. This document outlines common experimental protocols, presents comparative data with an alternative compound, and discusses the importance of appropriate controls in interpreting results.
Introduction to this compound and the Neuropeptide FF System
This compound is a synthetic peptide derivative that has been widely studied as a potent and selective antagonist for the two known neuropeptide FF receptors, NPFF1 and NPFF2.[1][2][3][4] These G protein-coupled receptors (GPCRs) are primarily coupled to inhibitory Gαi/o proteins, which lead to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. The NPFF system is implicated in a variety of physiological processes, including pain modulation, opioid tolerance, and cardiovascular regulation.[3] Notably, RF9 has been shown to prevent opioid-induced hyperalgesia and tolerance, making it a compound of significant interest in pain research.
However, it is important to note that some studies have questioned the singular antagonist profile of RF9, with reports suggesting potential agonist or anorectic effects under certain experimental conditions. This underscores the critical need for well-designed control experiments to accurately characterize its activity.
Comparative Analysis: this compound vs. BIBP3226
A common alternative and control compound used in NPFF receptor research is BIBP3226. Originally developed as a potent and selective antagonist for the neuropeptide Y (NPY) Y1 receptor, BIBP3226 has been found to also possess antagonist activity at NPFF receptors, albeit with different selectivity and potency compared to RF9.
Data Presentation: In Vitro Binding Affinities
The following table summarizes the binding affinities (Ki) of this compound and BIBP3226 for human NPFF1 and NPFF2 receptors, as well as the rat NPY Y1 receptor for selectivity comparison.
| Compound | hNPFF1R Ki (nM) | hNPFF2R Ki (nM) | rNPY Y1 Receptor Ki (nM) |
| This compound | 58 | 75 | >10,000 |
| BIBP3226 | 108 | 79 | 1.1 |
This table presents a summary of reported binding affinities. Values may vary depending on the specific experimental conditions and assay used.
Key Experimental Protocols
To ensure the validity and reproducibility of findings, detailed and standardized experimental protocols are essential. Below are methodologies for key in vitro and in vivo experiments commonly employed in the study of NPFF receptor antagonists.
In Vitro Assays
1. Radioligand Binding Assay
-
Objective: To determine the binding affinity (Ki) of a test compound for NPFF receptors.
-
Methodology:
-
Membrane Preparation: Prepare cell membranes from a cell line stably expressing either human NPFF1R or NPFF2R (e.g., CHO or HEK293 cells).
-
Incubation: Incubate the cell membranes with a known concentration of a radiolabeled NPFF receptor ligand (e.g., [¹²⁵I]-YF-NPFF) and varying concentrations of the test compound (e.g., RF9 or BIBP3226).
-
Separation: Separate the bound and free radioligand by rapid filtration through glass fiber filters.
-
Detection: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and calculate the Ki value using the Cheng-Prusoff equation.
-
2. cAMP Functional Assay
-
Objective: To assess the functional antagonist activity of a test compound by measuring its ability to reverse agonist-induced inhibition of cAMP production.
-
Methodology:
-
Cell Culture: Culture cells stably expressing NPFF1R or NPFF2R.
-
Pre-treatment: Pre-treat the cells with varying concentrations of the test compound.
-
Stimulation: Stimulate the cells with a known NPFF receptor agonist (e.g., NPFF) in the presence of forskolin (an adenylyl cyclase activator).
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Data Analysis: Determine the ability of the test compound to reverse the agonist-induced decrease in forskolin-stimulated cAMP levels and calculate the IC50 or pA2 value.
-
3. [³⁵S]GTPγS Binding Assay
-
Objective: To measure the functional activity of a compound by quantifying its effect on G protein activation.
-
Methodology:
-
Membrane Preparation: Use cell membranes from cells expressing the NPFF receptor of interest.
-
Incubation: Incubate the membranes with GDP, the test compound, and a known NPFF agonist.
-
Reaction Initiation: Initiate the reaction by adding [³⁵S]GTPγS.
-
Termination and Separation: Terminate the reaction and separate bound from free [³⁵S]GTPγS by filtration.
-
Detection: Measure the amount of bound [³⁵S]GTPγS by liquid scintillation counting.
-
Data Analysis: For antagonists, measure the rightward shift of the agonist concentration-response curve in the presence of the antagonist to determine its potency (pA2 value).
-
In Vivo Models
1. Opioid-Induced Hyperalgesia (OIH) Model
-
Objective: To evaluate the ability of a test compound to prevent or reverse the development of hyperalgesia induced by chronic opioid administration.
-
Methodology:
-
Animal Model: Use male Sprague-Dawley rats or C57BL/6 mice.
-
Induction of OIH: Administer an opioid such as morphine or fentanyl repeatedly over several days.
-
Drug Administration: Co-administer the test compound (e.g., RF9) with the opioid or administer it after the development of OIH.
-
Nociceptive Testing: Measure nociceptive thresholds at baseline and at various time points using methods such as the von Frey test (for mechanical allodynia) or the Hargreaves test (for thermal hyperalgesia).
-
Data Analysis: Compare the nociceptive thresholds between the different treatment groups to determine the effect of the test compound on OIH.
-
2. Opioid Tolerance Model
-
Objective: To assess the effect of a test compound on the development of tolerance to the analgesic effects of opioids.
-
Methodology:
-
Animal Model: Use rodents as described above.
-
Induction of Tolerance: Administer an opioid daily for an extended period.
-
Drug Administration: Co-administer the test compound with the opioid.
-
Analgesic Testing: Measure the analgesic effect of the opioid at different time points using a tail-flick or hot-plate test.
-
Data Analysis: Determine the shift in the dose-response curve for the opioid's analgesic effect. A rightward shift indicates the development of tolerance. The ability of the test compound to prevent this shift demonstrates its potential to inhibit tolerance.
-
Mandatory Visualizations
Caption: NPFF Receptor Signaling Pathway and the inhibitory action of RF9.
Caption: A typical experimental workflow for the evaluation of NPFF receptor antagonists.
Conclusion
The study of this compound and its role as an NPFF receptor antagonist requires a multifaceted approach with rigorous control experiments. By employing a combination of in vitro binding and functional assays, alongside relevant in vivo models, researchers can build a comprehensive pharmacological profile of this and other related compounds. The use of comparative agents like BIBP3226 is crucial for contextualizing the selectivity and potency of new molecules. Furthermore, acknowledging and investigating conflicting reports in the literature through carefully designed experiments will ultimately lead to a clearer understanding of the therapeutic potential of targeting the NPFF system.
References
- 1. Neuropeptide FF and its receptors: therapeutic applications and ligand development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. RF9, a potent and selective neuropeptide FF receptor antagonist, prevents opioid-induced tolerance associated with hyperalgesia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. RF9, a potent and selective neuropeptide FF receptor antagonist, prevents opioid-induced tolerance associated with hyperalgesia - PubMed [pubmed.ncbi.nlm.nih.gov]
Decoding the Enigma of RF9 Hydrochloride: A Guide to Conflicting Experimental Data
For researchers, scientists, and drug development professionals, the synthetic peptide RF9 hydrochloride presents a compelling puzzle. Initially identified as a potent and selective antagonist of neuropeptide FF (NPFF) receptors, subsequent research has revealed a contradictory role as an agonist of the kisspeptin receptor (KISS1R), a key regulator of the reproductive axis. This guide provides an objective comparison of the conflicting data, presenting key experimental findings in a structured format to aid in the critical evaluation of this compound's multifaceted effects.
This guide synthesizes findings from key studies to illuminate the dual personality of RF9. We present a detailed comparison of the experimental data supporting its function as both an NPFF receptor antagonist and a KISS1R agonist. By examining the methodologies and quantitative outcomes of these studies, we aim to provide a clearer understanding of the context-dependent actions of this compound.
Unraveling the Contradiction: RF9 as an NPFF Antagonist vs. a KISS1R Agagonist
The primary conflict in the scientific literature surrounding this compound stems from its observed effects on two distinct G protein-coupled receptor systems: the NPFF receptors (NPFFR1 and NPFFR2), involved in pain modulation and opioid signaling, and the kisspeptin receptor (KISS1R), a master regulator of the hypothalamic-pituitary-gonadal (HPG) axis.
Evidence for NPFF Receptor Antagonism
Initial characterization of RF9 established it as a selective antagonist of NPFF receptors. These studies demonstrated its ability to block the actions of NPFF, an RF-amide peptide implicated in a variety of physiological processes.
Evidence for Kisspeptin Receptor Agonism
In contrast, a growing body of evidence demonstrates that RF9 can directly activate KISS1R, mimicking the effects of kisspeptin, the endogenous ligand for this receptor. This agonistic activity has profound implications for the regulation of gonadotropin-releasing hormone (GnRH) and luteinizing hormone (LH) secretion. Many studies now suggest that the stimulatory effects of RF9 on the reproductive axis are mediated through KISS1R, independent of its interaction with NPFF receptors.[1] This has led to the hypothesis that RF9 may have a bimodal function, acting as both an RFRP-3 antagonist and a kisspeptin agonist, or that it is primarily a KISS1R agonist.[1][2]
Quantitative Comparison of In Vitro Studies
The following tables summarize the key quantitative data from in vitro experiments that highlight the conflicting receptor activity of this compound.
Table 1: this compound Activity at Neuropeptide FF Receptors
| Parameter | Receptor | Value | Cell Line | Reference |
| Binding Affinity (Ki) | hNPFFR1 | 58 nM | CHO | [3] |
| hNPFFR2 | 75 nM | CHO | [3] | |
| Functional Antagonism (Ke) | hNPFFR2 | 45 ± 5 nM | CHO | |
| Functional Antagonism (EC50) | hNPFF1R | 4.7 ± 1.2 µM | CHO |
Table 2: this compound Activity at the Kisspeptin Receptor (KISS1R)
| Parameter | Receptor | Value | Cell Line | Reference |
| Binding Affinity (Kd) | hKISS1R | 1.6 x 10⁻⁵ M | CHO | |
| Functional Agonism (EC50) - Intracellular Calcium | hKISS1R | 3.0 x 10⁻⁶ M | CHO | |
| Functional Agonism (EC50) - Inositol Phosphate Accumulation | hKISS1R | 1.6 x 10⁻⁷ M | CHO |
In Vivo Evidence: Dissecting the Dominant Effect
Animal studies, particularly those using knockout models, have been instrumental in clarifying the physiological relevance of RF9's dual receptor activity.
Table 3: Comparison of In Vivo Effects of this compound
| Animal Model | Administration Route | Dosage | Observed Effect | Conclusion | Reference |
| Rat | Intracerebroventricular (i.c.v.) | 10 µg | Blocked NPFF-induced increase in blood pressure and heart rate. | RF9 acts as an NPFF receptor antagonist in vivo. | |
| Wild-type Mice | Intracerebroventricular (i.c.v.) | 5 nmol | Robust increase in LH secretion. | RF9 stimulates the HPG axis. | |
| Npffr1-/- Mice | Intracerebroventricular (i.c.v.) | 5 nmol | Robust increase in LH secretion, similar to wild-type. | The stimulatory effect of RF9 on LH is independent of NPFFR1. | |
| Kiss1r-/- Mice | Intracerebroventricular (i.c.v.) | 5 nmol | Markedly reduced LH secretion in response to RF9. | The stimulatory effect of RF9 on LH is dependent on KISS1R. | |
| GnRH-GFP;Kiss1r-null Mice | N/A (acute brain slice) | 1 µM | No effect on GnRH neuron firing rate. | RF9's activation of GnRH neurons is dependent on KISS1R expression. | |
| Adult Male Rhesus Monkeys | Intravenous (i.v.) | 0.1 mg/kg BW | Significant increase in cortisol levels in normal fed animals. | RF9 stimulates the HPA axis. |
Signaling Pathways and Experimental Workflows
To visualize the distinct and conflicting mechanisms of RF9 action, the following diagrams illustrate the canonical signaling pathways of NPFF and kisspeptin receptors, along with a workflow for investigating the dual effects of RF9.
References
- 1. Different dendritic domains of the GnRH neuron underlie the pulse and surge modes of GnRH secretion in female mice | eLife [elifesciences.org]
- 2. New methods to investigate the GnRH pulse generator - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optogenetic activation of GnRH neurons reveals minimal requirements for pulsatile luteinizing hormone secretion - PMC [pmc.ncbi.nlm.nih.gov]
RF9 Hydrochloride: A Comparative Analysis of its Efficacy in Animal Models
For Researchers, Scientists, and Drug Development Professionals
RF9 hydrochloride is a synthetic peptide derivative initially identified as a potent and selective antagonist for neuropeptide FF (NPFF) receptors, NPFF1R and NPFF2R.[1][2] However, subsequent research has revealed a more complex pharmacological profile, with evidence suggesting it also functions as an agonist at the kisspeptin receptor (KISS1R), also known as GPR54.[3] This dual activity complicates its use as a specific NPFF antagonist and has led to investigations into its effects on various physiological processes, primarily in reproductive and neuroendocrine systems. This guide provides a comparative overview of this compound's efficacy in different animal models, juxtaposed with alternative compounds where data is available, and includes detailed experimental protocols and pathway diagrams to support further research.
I. Efficacy in Reproductive Models
This compound has been most extensively studied in the context of reproductive function, particularly in rats. Its effects are often compared to those of kisspeptin, a key regulator of the hypothalamic-pituitary-gonadal (HPG) axis.
Comparative Efficacy Data in Female Rats
| Compound | Animal Model | Dosage & Administration | Key Outcomes | Reference |
| This compound | Female Sprague-Dawley Rats | 2 nmol (intracerebroventricular) | - Advanced vaginal opening - Significantly elevated circulating Luteinizing Hormone (LH) levels | [4] |
| Kisspeptin-10 | Female Sprague-Dawley Rats | 1 nmol (intracerebroventricular) | - Advanced vaginal opening - Significantly elevated circulating LH levels - Decreased food intake and body weight | [4] |
| Peptide 234 (p234) | Female Sprague-Dawley Rats | 1 nmol (intracerebroventricular) | - Delayed vaginal opening when administered alone - No significant change in LH secretion when administered alone - Reversed the effects of kisspeptin on food intake and body weight | |
| RF9 + p234 | Female Sprague-Dawley Rats | 2 nmol RF9 + 1 nmol p234 (intracerebroventricular) | - Vaginal opening not different from control - Decreased LH levels compared to RF9 alone | |
| Kisspeptin + p234 | Female Sprague-Dawley Rats | 1 nmol Kisspeptin + 1 nmol p234 (intracerebroventricular) | - Vaginal opening not different from control - Decreased LH levels compared to kisspeptin alone |
Key Findings:
-
In female rats, RF9 mimics the stimulatory effects of kisspeptin on the reproductive axis, including the advancement of puberty (vaginal opening) and stimulation of LH secretion.
-
The effects of RF9 on reproductive function are blocked by the co-administration of a kisspeptin receptor antagonist (p234), suggesting that RF9's reproductive effects are mediated through the KISS1R/GPR54 signaling pathway.
-
Unlike kisspeptin, RF9 was found to decrease food intake without a significant effect on body weight in one study.
II. Efficacy in a Neurological Model: Opioid Tolerance
RF9 has shown efficacy in preventing the development of tolerance to opioids, a significant challenge in pain management.
Efficacy Data in a Rat Model of Opioid-Induced Hyperalgesia and Tolerance
| Compound | Animal Model | Dosage & Administration | Key Outcomes | Reference |
| This compound | Male Sprague-Dawley Rats | 0.1 mg/kg (subcutaneous) co-administered with heroin | - Prevented the development of delayed heroin-induced hyperalgesia - Prevented the development of tolerance to heroin's analgesic effects | |
| Heroin | Male Sprague-Dawley Rats | 0.3 mg/kg (subcutaneous) | - Induced delayed and long-lasting paradoxical hyperalgesia - Led to the development of tolerance |
Key Findings:
-
RF9, when co-administered with heroin, can prevent the development of opioid-induced hyperalgesia and tolerance in rats. This suggests that NPFF receptor antagonism may be a viable strategy to improve the efficacy of opioid analgesics.
III. Experimental Protocols
A. Investigation of Reproductive Function in Female Rats
-
Animal Model: Female Sprague-Dawley rats.
-
Housing: Animals are typically housed under controlled temperature and light conditions with ad libitum access to food and water.
-
Drug Administration: Intracerebroventricular (ICV) injections are performed to deliver compounds directly to the central nervous system. For this, animals are anesthetized, and a cannula is stereotaxically implanted into a lateral ventricle. Compounds (RF9, kisspeptin, p234) are dissolved in a sterile vehicle (e.g., saline) and infused in small volumes (e.g., 2-5 µL).
-
Experimental Endpoints:
-
Vaginal Opening: The day of vaginal opening is monitored as an external sign of puberty onset.
-
Luteinizing Hormone (LH) Measurement: Blood samples are collected at specified time points after drug administration. Plasma LH concentrations are determined using a specific radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).
-
Food Intake and Body Weight: Daily measurements of food consumption and body weight are recorded to assess metabolic effects.
-
-
Statistical Analysis: Data are typically analyzed using appropriate statistical tests such as ANOVA followed by post-hoc tests to compare between different treatment groups.
B. Assessment of Opioid-Induced Hyperalgesia and Tolerance in Rats
-
Animal Model: Male Sprague-Dawley rats.
-
Drug Administration: this compound is administered subcutaneously (s.c.) 30 minutes prior to the subcutaneous administration of heroin.
-
Nociceptive Threshold Measurement: The paw-pressure vocalization test is used to measure the basal nociceptive threshold. In this test, increasing pressure is applied to the paw, and the pressure at which the animal vocalizes is recorded as the pain threshold.
-
Experimental Design: Animals are treated daily with heroin or a combination of RF9 and heroin. Nociceptive thresholds are measured before and after drug administration over several days to assess the development of hyperalgesia and tolerance.
-
Statistical Analysis: Statistical significance between treatment groups is determined using appropriate statistical methods, such as a t-test or ANOVA.
IV. Signaling Pathways and Experimental Workflows
Signaling Pathways
The following diagram illustrates the proposed dual action of RF9 on both the NPFF and Kisspeptin signaling pathways.
Caption: Dual action of RF9 on NPFF and Kisspeptin receptors.
Experimental Workflow: Validating RF9's Effect on LH Release
The diagram below outlines a typical experimental workflow to assess the impact of RF9 on Luteinizing Hormone (LH) release in an animal model.
Caption: Workflow for assessing RF9's effect on LH release.
V. Conclusion and Future Directions
The available evidence demonstrates that this compound exerts significant physiological effects in animal models, particularly in the domains of reproduction and opioid signaling. However, its characterization as a simple NPFF antagonist is inaccurate, as it clearly possesses KISS1R agonist properties that mediate its effects on the reproductive axis. This dual activity is a critical consideration for researchers using RF9 as a pharmacological tool.
For future research, the following areas warrant investigation:
-
Dose-Response Studies: Comprehensive dose-response studies are needed to fully characterize the potency and efficacy of RF9 at both NPFF receptors and KISS1R in various animal models.
-
Comparative Studies with Selective Antagonists: Direct comparisons of RF9 with more selective NPFF receptor antagonists and KISS1R agonists/antagonists are required to dissect the contribution of each pathway to its observed effects.
-
Efficacy in Other Animal Models: The effects of RF9 on feeding behavior, anxiety, and other physiological processes should be systematically evaluated in different animal models, including mice and potentially non-human primates.
-
Pharmacokinetics and Metabolism: Detailed pharmacokinetic and metabolism studies are necessary to understand the bioavailability, distribution, and clearance of RF9, which will inform dosing regimens in future studies.
By addressing these knowledge gaps, the scientific community can better leverage the unique pharmacological profile of this compound for both basic research and potential therapeutic development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. RF9, a potent and selective neuropeptide FF receptor antagonist, prevents opioid-induced tolerance associated with hyperalgesia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RF9 Acts as a KISS1R Agonist In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kisspeptin antagonist prevents RF9-induced reproductive changes in female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for RF9 Hydrochloride
For researchers and scientists in the fast-paced world of drug development, maintaining a safe and compliant laboratory environment is paramount. This guide provides essential, step-by-step procedures for the proper disposal of RF9 hydrochloride, a potent and selective neuropeptide FF receptor antagonist used in research. Adherence to these guidelines will help ensure the safety of laboratory personnel and the protection of the environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is crucial to handle this compound with appropriate personal protective equipment (PPE). According to safety data sheets for similar chemical compounds, this includes eye protection or a face shield, and thorough hand washing after handling.[1] In case of accidental contact, follow these first-aid measures:
-
Eyes: Immediately rinse with plenty of water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek immediate medical attention from an ophthalmologist.[1]
-
Skin: Remove all contaminated clothing and rinse the skin with water or shower.
-
Ingestion: If swallowed, immediately have the person drink water (two glasses at most) and consult a physician.[1]
Step-by-Step Disposal Protocol
Disposal of this compound and its containers must be managed through an approved waste disposal plant.[1] Do not dispose of this chemical down the drain or in regular trash.
-
Waste Identification and Segregation:
-
Treat all this compound waste, including unused product, solutions, and contaminated labware (e.g., pipette tips, tubes, gloves), as hazardous chemical waste.
-
Segregate this compound waste from other laboratory waste streams to prevent accidental reactions. It is incompatible with strong oxidizing agents.[2]
-
-
Containerization:
-
Use a dedicated, clearly labeled, and leak-proof container for all this compound waste.
-
The container label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
Associated hazards (e.g., "Harmful if swallowed," "Causes serious eye damage").
-
The date when the first waste was added.
-
-
-
Storage of Waste:
-
Store the waste container in a designated, secure area, away from incompatible materials.
-
The storage area should be cool and dry. For stock solutions, storage at -80°C for up to 6 months or -20°C for up to 1 month is recommended to maintain stability, and similar principles of controlled temperature can be applied to waste storage to minimize degradation into unknown byproducts.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.
-
Provide the EHS department with a complete and accurate description of the waste.
-
-
Decontamination of Labware:
-
Thoroughly decontaminate all non-disposable labware that has come into contact with this compound.
-
Use a suitable solvent (e.g., ethanol or methanol) followed by a thorough wash with soap and water.
-
Collect the initial solvent rinse as hazardous waste.
-
Summary of Key Safety and Disposal Information
| Parameter | Information | Source |
| Primary Hazards | Harmful if swallowed, Causes serious eye damage. | |
| Personal Protective Equipment | Eye protection/face protection. | |
| Incompatible Materials | Strong oxidizing agents. | |
| Disposal Method | Dispose of contents/container to an approved waste disposal plant. | |
| Storage of Stock Solution | -80°C for 6 months; -20°C for 1 month (sealed, away from moisture). |
This compound Disposal Workflow
The following diagram illustrates the decision-making process and necessary steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
By following these procedures, you contribute to a safer laboratory environment and ensure compliance with regulations, reinforcing your commitment to responsible research practices.
References
Essential Safety and Handling Protocols for RF9 Hydrochloride
This guide provides crucial safety and logistical information for the proper handling and disposal of RF9 hydrochloride in a laboratory setting. Adherence to these procedures is vital for ensuring the safety of all personnel.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as harmful if swallowed and causes serious eye damage. It is imperative to use appropriate Personal Protective Equipment (PPE) to minimize exposure risks. The following table summarizes the required PPE for various activities involving this compound.
| Activity Receiving and Unpacking | Required PPE |
| Handling and Compounding | Double Chemotherapy Gloves, Impermeable Gown, Eye Protection (Safety Goggles), Face Shield, Respiratory Protection (if not handled in a containment primary engineering control)[1][2][3][4] |
| Transporting | Chemotherapy Gloves |
| Waste Disposal | Double Chemotherapy Gloves, Impermeable Gown |
Step-by-Step Handling Procedures
1. Preparation and Engineering Controls:
-
Work in a designated area, such as a chemical fume hood or a Class II Biosafety Cabinet, to minimize inhalation exposure.
-
Ensure that an eyewash station and safety shower are readily accessible.
-
Before handling, wash hands thoroughly with soap and water.
2. Donning PPE:
-
Wear two pairs of chemotherapy-rated gloves. The inner glove should be worn under the cuff of the gown, and the outer glove over the cuff.
-
Put on a long-sleeved, impermeable gown that closes in the back.
-
Wear snug-fitting safety goggles to protect the eyes from splashes.
-
If there is a risk of splashing, use a full-face shield in addition to goggles.
-
If not working in a containment control, wear appropriate respiratory protection.
3. Weighing and Reconstitution:
-
Handle this compound as a solid powder in a well-ventilated enclosure to avoid generating dust.
-
When preparing solutions, add the solvent slowly to the powder to prevent splashing.
4. Administration and Experimental Use:
-
All procedures should be conducted over a disposable, absorbent bench liner to contain any potential spills.
-
Use Luer-Lok syringes and needles to prevent accidental disconnection and leakage.
5. Doffing PPE:
-
Remove PPE in a designated area to prevent contamination of clean spaces.
-
The outer gloves should be removed first, followed by the gown.
-
Remove the inner gloves last.
-
Wash hands thoroughly with soap and water after removing all PPE.
Emergency Procedures
-
Eye Contact: Immediately rinse eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and rinse the affected area with plenty of water.
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a poison control center or seek medical attention immediately.
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen and seek medical attention.
Disposal Plan
-
All disposable PPE (gloves, gowns, etc.) and materials that have come into contact with this compound should be considered hazardous waste.
-
Place all contaminated waste in a clearly labeled, sealed container.
-
Dispose of the hazardous waste according to institutional and local regulations.
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
